Methyl 2-bromo-5-(trifluoromethoxy)benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-bromo-5-(trifluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETHWZNVMZUZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448979 | |
| Record name | Methyl 2-bromo-5-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-81-0 | |
| Record name | Benzoic acid, 2-bromo-5-(trifluoromethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-5-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-bromo-5-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-bromo-5-(trifluoromethoxy)benzoate, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document outlines a probable synthetic pathway via Fischer-Speier esterification of 2-bromo-5-(trifluoromethoxy)benzoic acid. It further details the expected analytical and spectroscopic data for the characterization of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and a detailed experimental workflow is presented visually using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel fluorinated molecules.
Introduction
This compound (CAS No. 1150114-81-0) is a halogenated and fluorinated aromatic ester.[1][2] The presence of the trifluoromethoxy group (-OCF3) can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and electron-withdrawing character, making it a valuable building block in the design of new pharmaceuticals and functional materials. While its direct biological activities are not extensively documented in publicly available literature, related brominated and fluorinated aromatic compounds have shown potential in various therapeutic areas, including as anticancer and antioxidant agents. This guide provides a detailed protocol for its synthesis and a thorough description of the methods for its characterization.
Synthesis of this compound
A plausible and widely used method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-bromo-5-(trifluoromethoxy)benzoic acid. This reaction involves the acid-catalyzed esterification of the carboxylic acid with methanol.
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol: Fischer-Speier Esterification
This protocol is a general procedure and may require optimization for yield and purity.
Materials:
-
2-bromo-5-(trifluoromethoxy)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization
Physical Properties
| Property | Value |
| CAS Number | 1150114-81-0 |
| Molecular Formula | C₉H₆BrF₃O₃ |
| Molecular Weight | 299.04 g/mol |
| Appearance | Expected to be a solid or oil |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
| ¹H NMR (Expected Chemical Shifts in ppm) | ¹³C NMR (Expected Chemical Shifts in ppm) | ¹⁹F NMR (Expected Chemical Shifts in ppm) |
| ~ 7.8-8.0 (d, 1H, Ar-H) | ~ 165 (C=O) | ~ -58 to -60 (s, 3F, -OCF₃) |
| ~ 7.4-7.6 (dd, 1H, Ar-H) | ~ 148 (q, C-OCF₃) | |
| ~ 7.2-7.4 (d, 1H, Ar-H) | ~ 135 (Ar-C) | |
| ~ 3.9 (s, 3H, -OCH₃) | ~ 132 (Ar-C) | |
| ~ 125 (Ar-C) | ||
| ~ 122 (q, J ≈ 257 Hz, -OCF₃) | ||
| ~ 118 (C-Br) | ||
| ~ 53 (-OCH₃) |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The quartet (q) in ¹³C NMR for the -OCF₃ carbon is due to coupling with the fluorine atoms.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3050-3100 | Aromatic C-H stretch |
| ~ 2950-3000 | Aliphatic C-H stretch (methyl group) |
| ~ 1720-1740 | C=O stretch (ester) |
| ~ 1250-1300 | C-O stretch (ester) |
| ~ 1100-1250 | C-F stretch (trifluoromethoxy group) |
| ~ 1000-1100 | C-O-C stretch (ether-like) |
| ~ 600-800 | C-Br stretch |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| Ion | Expected m/z |
| [M]⁺ | 298/300 (due to bromine isotopes ⁷⁹Br/⁸¹Br) |
| [M-OCH₃]⁺ | 267/269 |
| [M-Br]⁺ | 219 |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the synthesized compound. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid). The retention time would be specific to the compound under the given conditions.
Experimental Workflow
The overall process from synthesis to characterization can be visualized as follows:
Caption: A workflow diagram for the synthesis and characterization of the target molecule.
Safety and Handling
This compound is a chemical compound for research purposes and should be handled with appropriate safety precautions.[2] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This technical guide has detailed a probable synthetic route and a comprehensive characterization protocol for this compound. The provided information on the expected physical and spectroscopic properties will be a valuable reference for researchers working on the synthesis and application of this and related fluorinated compounds. The experimental workflow and tabulated data are designed to facilitate the practical application of this knowledge in a laboratory setting. Further research into the biological activities of this compound is warranted to explore its full potential in drug discovery and development.
References
"Methyl 2-bromo-5-(trifluoromethoxy)benzoate" chemical properties and reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of Methyl 2-bromo-5-(trifluoromethoxy)benzoate, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals.
Chemical Properties
This compound is a halogenated and ether-containing methyl benzoate derivative. The presence of the trifluoromethoxy group significantly influences the electronic properties of the aromatic ring, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug design.[1]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1150114-81-0 | [2][3] |
| Molecular Formula | C₉H₆BrF₃O₃ | [2][3] |
| Molecular Weight | 299.04 g/mol | [2][3] |
| Purity | Typically ≥95% | [4] |
| Physical Form | Solid | [4] |
Reactivity and Synthetic Applications
This compound possesses several reactive sites that can be exploited for chemical synthesis. The primary points of reactivity are the aryl bromide, the methyl ester, and the aromatic ring itself.
Cross-Coupling Reactions
The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
The aryl bromide can readily participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids or esters. This reaction is a powerful tool for constructing biaryl structures, which are common motifs in pharmacologically active molecules.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This reaction is of paramount importance in drug discovery for the synthesis of arylamines.
Ester Group Transformations
The methyl ester functionality can undergo several common transformations.
The ester can be reduced to the corresponding primary alcohol, 2-bromo-5-(trifluoromethoxy)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is useful for accessing benzyl alcohol derivatives.
Hydrolysis of the methyl ester under basic conditions yields the corresponding carboxylic acid, 2-bromo-5-(trifluoromethoxy)benzoic acid. This is a standard transformation to unmask a carboxylic acid group for further functionalization, such as amide bond formation.
A general overview of these key reactions is depicted in the following diagram:
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and reactions of this compound are not extensively reported in the available literature. However, the following sections provide generalized procedures based on standard organic chemistry methodologies for analogous compounds. These should be considered as starting points for optimization.
Synthesis of this compound
A plausible synthetic route is the esterification of 2-bromo-5-(trifluoromethoxy)benzoic acid.
Step 1: Synthesis of 2-bromo-5-(trifluoromethoxy)benzoic acid A potential synthesis involves the bromination of 3-(trifluoromethoxy)benzoic acid.
Step 2: Esterification The resulting carboxylic acid can be esterified using methanol under acidic conditions (Fischer esterification).
Generalized Protocol for Fischer Esterification:
-
Dissolve 2-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq) in an excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Generalized Protocol for Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[5]
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF).[5]
-
Heat the reaction mixture (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring by TLC or GC-MS.[5]
-
After cooling, quench the reaction with water and extract the product with an organic solvent.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography.[5]
Generalized Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.2-2.5 eq).[6]
-
Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).[6]
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[6]
-
Seal the vessel and heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.[6]
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the reviewed literature. For structurally similar compounds, such as methyl benzoates, characteristic signals would be expected. For instance, in an IR spectrum, a strong carbonyl (C=O) stretch would be anticipated around 1720 cm⁻¹. In ¹H NMR, a singlet for the methyl ester protons would appear around 3.9 ppm, with aromatic protons appearing in the downfield region.
Biological and Medicinal Chemistry Context
While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural motifs are of significant interest in drug discovery. The trifluoromethoxy group is a bioisostere of other functional groups and is known to enhance metabolic stability and cell permeability of drug candidates.[1] The aryl bromide functionality serves as a key point for diversification, allowing for the synthesis of libraries of compounds for screening in drug development programs.
Safety Information
Detailed toxicological data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For compounds with similar structures, hazards such as skin and eye irritation may be expected.[4]
References
"Methyl 2-bromo-5-(trifluoromethoxy)benzoate" CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromo-5-(trifluoromethoxy)benzoate is a fluorinated aromatic compound with potential applications in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a bromine atom and a trifluoromethoxy group, make it an attractive building block for the synthesis of novel therapeutic agents. The trifluoromethoxy group is of significant interest in drug design as it can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, thereby potentially improving its pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identity, a proposed synthetic route, and its relevance in the context of drug development.
Chemical Identity and Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1150114-81-0 |
| Molecular Formula | C₉H₆BrF₃O₃ |
| Molecular Weight | 299.0 g/mol |
| Molecular Structure | ![]() |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, a plausible synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds. A proposed two-step synthesis starting from 2-bromo-5-(trifluoromethoxy)benzoic acid is outlined below.
Proposed Synthetic Workflow
The synthesis involves the esterification of the corresponding carboxylic acid. This is a common and generally high-yielding reaction in organic synthesis.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Fischer Esterification (General Procedure)
This protocol is a generalized procedure for the synthesis of aromatic esters and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-(trifluoromethoxy)benzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the final product.
Characterization Workflow
The identity and purity of the synthesized this compound would be confirmed using a standard battery of analytical techniques.
Caption: General workflow for the characterization of synthesized aromatic esters.
Role in Drug Discovery and Development
The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern drug design due to its unique electronic and steric properties. Its incorporation into a drug candidate can significantly influence its biological activity and pharmacokinetic profile.
Impact of the Trifluoromethoxy Group on Drug-Receptor Interactions
The trifluoromethoxy group can enhance binding affinity to a biological target through various mechanisms. Its high lipophilicity can promote hydrophobic interactions within the binding pocket of a receptor or enzyme. Furthermore, the polarized C-F bonds can participate in dipole-dipole or other non-covalent interactions.
Caption: Influence of the trifluoromethoxy group on drug-receptor interactions.
The trifluoromethoxy group is known to increase the metabolic stability of a compound by blocking potential sites of metabolism.[1] This can lead to a longer half-life in the body, which is a desirable property for many drugs. Additionally, the lipophilic nature of the -OCF₃ group can improve a drug's ability to cross cell membranes, potentially enhancing its oral bioavailability.[1]
Conclusion
This compound represents a valuable chemical entity for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is limited, its structural components suggest its utility as a building block in drug discovery programs. The presence of the trifluoromethoxy group, in particular, offers medicinal chemists a powerful tool to fine-tune the properties of lead compounds to achieve desired pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of new medicines.
References
"Methyl 2-bromo-5-(trifluoromethoxy)benzoate" spectroscopic data (NMR, IR, MS)
A comprehensive analysis of the spectroscopic properties of "Methyl 2-bromo-5-(trifluoromethoxy)benzoate" is crucial for its unequivocal identification and characterization in research and development settings. This technical guide provides a detailed overview of the standard methodologies used to acquire Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While specific experimental data for this compound (CAS: 1150114-81-0) is not publicly available in the referenced databases, this document outlines the protocols to obtain and interpret such data, serving as a valuable resource for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The following tables are structured to present the anticipated spectroscopic data for this compound. In a typical analysis, these tables would be populated with experimental values.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Expected ~3.9 | s | - | 3H | -OCH₃ |
| Expected ~7.3-7.8 | m | - | 3H | Ar-H |
Note: The expected chemical shifts are estimations based on the structure and would be confirmed by experimental data.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Expected ~53 | -OCH₃ |
| Expected ~115-135 | Ar-C |
| Expected ~121 (q) | -OCF₃ |
| Expected ~148 | C-OCF₃ |
| Expected ~165 | C=O |
Note: The assignments are predicted based on the chemical structure. DEPT experiments would be used to differentiate between CH, CH₂, and CH₃ signals.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Expected ~3100-3000 | m | C-H stretch (aromatic) |
| Expected ~2960-2850 | w | C-H stretch (methyl) |
| Expected ~1730 | s | C=O stretch (ester) |
| Expected ~1250-1000 | s | C-O stretch, C-F stretch |
| Expected ~800-600 | m | C-Br stretch |
Note: s = strong, m = medium, w = weak.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Expected ~298/300 | - | [M]⁺ (Molecular ion with Br isotopes) |
| Expected ~267/269 | - | [M-OCH₃]⁺ |
| Expected ~239/241 | - | [M-COOCH₃]⁺ |
Note: The presence of bromine would result in a characteristic M/M+2 isotopic pattern.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution.
2. ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. A standard single-pulse experiment is utilized with the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: -2 to 12 ppm
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
3. ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer. A proton-decoupled pulse sequence is used to provide a spectrum with single lines for each unique carbon atom. Typical parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on sample concentration)
-
Spectral Width: 0 to 220 ppm
Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are conducted to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the molecule.[1]
1. Sample Preparation: For a solid sample, a small amount of the compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent like dichloromethane, depositing a drop onto a KBr or NaCl plate, and allowing the solvent to evaporate.[2][3]
2. Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high signal-to-noise ratio. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[5]
1. Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6] This solution is then further diluted to the low µg/mL or ng/mL range for analysis.
2. Ionization and Analysis: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule. The sample solution is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. fiveable.me [fiveable.me]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
The Versatile Building Block: A Technical Guide to "Methyl 2-bromo-5-(trifluoromethoxy)benzoate" in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological and physicochemical properties of novel molecules. Among the array of fluorinated building blocks, "Methyl 2-bromo-5-(trifluoromethoxy)benzoate" has emerged as a particularly valuable starting material. Its unique substitution pattern, featuring a reactive bromine atom ortho to the methyl ester and a lipophilic trifluoromethoxy group para to the bromine, offers a versatile platform for the synthesis of a diverse range of complex organic compounds with potential applications in drug discovery and agrochemicals.
This in-depth technical guide explores the utility of this compound as a key intermediate in the generation of novel compounds. We will delve into its application in pivotal cross-coupling reactions, providing detailed experimental protocols and showcasing the potential for creating new chemical entities.
Key Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value |
| CAS Number | 1150114-81-0 |
| Molecular Formula | C₉H₆BrF₃O₃ |
| Molecular Weight | 299.04 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as THF, DMF, and Dioxane |
Synthetic Utility: A Gateway to Novel Scaffolds
The synthetic prowess of this compound lies in the reactivity of its aryl bromide, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the facile introduction of diverse functionalities, leading to the construction of novel molecular architectures. The two most prominent and powerful of these transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, enabling the connection of the trifluoromethoxyphenyl core to a wide array of aryl, heteroaryl, and vinyl groups. This reaction is instrumental in the synthesis of biaryl and heterobiaryl structures, which are prevalent motifs in many biologically active compounds.
Below is a general experimental workflow for a typical Suzuki-Miyaura coupling reaction utilizing this compound.
While specific conditions may vary depending on the coupling partners, a general protocol for the Suzuki-Miyaura reaction with this compound is as follows:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).
-
Solvent Addition: Add a suitable anhydrous solvent system, such as a mixture of 1,4-dioxane and water (typically 4:1 to 10:1), via syringe.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, [Pd(allyl)Cl]₂ |
| Ligand | SPhos, XPhos, RuPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O |
| Temperature | 80 - 110 °C |
| Typical Yields | 70 - 95% |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the benzoate ring. This reaction is of paramount importance in the synthesis of anilines and their derivatives, which are key components of numerous pharmaceuticals.
The general workflow for a Buchwald-Hartwig amination reaction is depicted below.
A general protocol for the Buchwald-Hartwig amination of this compound is as follows:
-
Reaction Setup: In a dry Schlenk tube or sealed vial under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand; 0.02-0.10 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃; 1.5-3.0 equiv.).
-
Solvent Addition: Add an anhydrous aprotic solvent such as toluene, dioxane, or THF.
-
Degassing: Thoroughly degas the reaction mixture.
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography.
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, RuPhos, JohnPhos, BINAP |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80 - 120 °C |
| Typical Yields | 60 - 90% |
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of novel compounds. Its strategic placement of a reactive bromine atom and a trifluoromethoxy group provides a powerful handle for introducing molecular diversity through well-established and robust cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The ability to readily form new carbon-carbon and carbon-nitrogen bonds opens up a vast chemical space for exploration by researchers in drug discovery and materials science. The detailed protocols and workflows provided in this guide serve as a solid foundation for scientists and professionals to harness the full potential of this key starting material in their quest for innovative and impactful new molecules. Further exploration into other cross-coupling reactions and derivatizations of the ester functionality will undoubtedly continue to expand the utility of this important synthetic intermediate.
"Methyl 2-bromo-5-(trifluoromethoxy)benzoate" literature review and background
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromo-5-(trifluoromethoxy)benzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group (-OCF3) imparts unique physicochemical properties, including high lipophilicity, metabolic stability, and electron-withdrawing effects, which can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of this compound, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Chemical Properties and Data
This compound is a halogenated and fluorinated derivative of methyl benzoate. The strategic placement of the bromine atom and the trifluoromethoxy group on the benzene ring makes it a versatile building block for further chemical modifications.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 2-bromo-5-(trifluoromethoxy)benzoic acid |
| CAS Number | 1150114-81-0 | 403646-48-0 |
| Molecular Formula | C₉H₆BrF₃O₃ | C₈H₄BrF₃O₃ |
| Molecular Weight | 299.04 g/mol | 285.01 g/mol |
| Melting Point | Not available | 77-78°C[1] |
| Appearance | Not available | Solid |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process, starting from a more readily available precursor. The key transformation is the introduction of the trifluoromethoxy group, followed by esterification.
Synthesis of the Precursor: 2-bromo-5-(trifluoromethoxy)benzoic acid
A plausible synthetic route to 2-bromo-5-(trifluoromethoxy)benzoic acid starts from 2-bromo-5-hydroxybenzoic acid. The introduction of the trifluoromethoxy group can be achieved using a trifluoromethylating agent.
Experimental Protocol: Trifluoromethoxylation of 2-bromo-5-hydroxybenzoic acid (General Procedure)
To a solution of 2-bromo-5-hydroxybenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), a trifluoromethylating reagent such as trifluoromethanesulfonic anhydride (Tf₂O) and a non-nucleophilic base (e.g., pyridine or 2,6-lutidine) are added at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-bromo-5-(trifluoromethoxy)benzoic acid.
Esterification to this compound
The final step is the esterification of the carboxylic acid to the corresponding methyl ester. Standard esterification methods, such as Fischer-Speier esterification or reaction with a methylating agent, can be employed.
Experimental Protocol: Fischer-Speier Esterification
A solution of 2-bromo-5-(trifluoromethoxy)benzoic acid in an excess of methanol is treated with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification can be performed by column chromatography if necessary.
Spectroscopic Characterization of the Precursor
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum of 2-bromo-5-(trifluoromethoxy)benzoic acid is expected to show signals for the three aromatic protons, with their chemical shifts influenced by the electron-withdrawing effects of both the bromine and trifluoromethoxy substituents. The carboxylic acid proton typically appears as a broad singlet in the downfield region of the spectrum (around 12-13 ppm).[1]
-
Infrared (IR) Spectroscopy : The IR spectrum of 2-bromo-5-(trifluoromethoxy)benzoic acid would display a characteristic broad absorption band for the O-H stretch of the carboxylic acid group (around 3000 cm⁻¹) and a strong, sharp absorption for the C=O carbonyl stretch (around 1700 cm⁻¹).[1] The C-F stretching vibrations of the trifluoromethoxy group would appear in the region of 1100-1300 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethoxy group is a highly valued substituent in modern drug design due to its ability to enhance several key properties of a drug candidate.
Role of the Trifluoromethoxy Group
-
Increased Lipophilicity : The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of the drug.
-
Modulation of Electronic Properties : As a strong electron-withdrawing group, the -OCF₃ group can influence the pKa of nearby functional groups and alter the binding affinity of the molecule to its biological target.
Potential as a Synthetic Building Block
This compound is a versatile intermediate for the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The methyl ester can be hydrolyzed back to the carboxylic acid for further derivatization or can be a site for amide bond formation.
While specific signaling pathways involving this compound are not yet elucidated, its structural motifs are present in molecules designed to interact with various biological targets. For instance, related trifluoromethoxy-containing anilines have been used in the preparation of Nav1.8 inhibitors, suggesting a potential area of application in pain management.
Logical Relationships and Workflows
The following diagrams illustrate the synthetic workflow and the logical relationship of this compound in the context of drug discovery.
Caption: Synthetic pathway to the target compound.
Caption: Role in a typical drug discovery workflow.
Conclusion
This compound represents a valuable and strategically functionalized building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis, while requiring specialized reagents for the introduction of the trifluoromethoxy group, follows established organic chemistry principles. The unique properties conferred by the trifluoromethoxy group make this and related compounds attractive scaffolds for the development of next-generation pharmaceuticals. Further research into the applications of this compound is warranted and is likely to yield new discoveries in medicinal chemistry.
References
"Methyl 2-bromo-5-(trifluoromethoxy)benzoate" safety, handling, and disposal guidelines
CAS Number: 1150114-81-0 Molecular Formula: C₉H₆BrF₃O₃ Molecular Weight: 299.04 g/mol [1][2]
Disclaimer: This document provides a summary of available safety information and general guidelines for handling Methyl 2-bromo-5-(trifluoromethoxy)benzoate. A comprehensive, official Safety Data Sheet (SDS) containing detailed quantitative toxicological and ecological data for this specific compound (CAS 1150114-81-0) was not publicly available at the time of this writing. The information herein is based on limited data from chemical suppliers and should not be considered a substitute for a manufacturer-provided SDS. Researchers, scientists, and drug development professionals must obtain and review the complete SDS from their supplier before purchasing, handling, or disposing of this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The available information indicates the following GHS classifications:
GHS Pictogram:
-
[3]
Signal Word:
-
Warning [3]
Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physical and Chemical Properties
Detailed quantitative data on the physical and chemical properties are not fully available. The compound is described as a colorless to light yellow liquid.[3]
| Property | Data | Source |
| CAS Number | 1150114-81-0 | [2][4] |
| Molecular Formula | C₉H₆BrF₃O₃ | [2][4] |
| Molecular Weight | 299.04 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Storage | Sealed in dry, room temperature | [4] |
Experimental Protocols
Detailed experimental protocols for safety and toxicity testing of this compound are not publicly available. Standard methodologies such as OECD Guidelines for the Testing of Chemicals would typically be employed for determining properties like acute toxicity (oral, dermal, inhalation), skin and eye irritation, and mutagenicity.
Safety and Handling
All handling of this chemical should be performed by trained personnel in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Engineering Controls:
-
Work in a chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]
-
Skin Protection: Wear impervious gloves (e.g., nitrile or butyl rubber) and a lab coat.[5]
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate cartridge.[5]
General Hygiene:
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.[5]
First-Aid Measures
In case of exposure, seek immediate medical attention and show the product label or SDS to the responding personnel.
-
If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use media appropriate for the surrounding fire, such as dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.
-
Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 4. Ensure adequate ventilation. Avoid breathing vapors or dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.[5]
-
Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable, labeled container for disposal.[6] For large spills, contact environmental health and safety personnel.
Disposal Guidelines
Disposal of this chemical and its containers must be in accordance with all applicable local, state, and federal regulations.
-
Waste Treatment: This material should be treated as hazardous waste. It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.
-
Packaging: Dispose of contaminated packaging as unused product.
References
The Trifluoromethoxy Group: A Keystone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful tool for molecular design. Its distinct electronic and steric characteristics offer a compelling combination of properties that can be leveraged to enhance metabolic stability, modulate lipophilicity, and improve target engagement. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and discovery workflows.
The trifluoromethoxy group is often considered a bioisostere of other functionalities, such as the methoxy or chloro groups, yet it imparts a unique set of properties that can overcome common challenges in drug development.[1][2] Its strong electron-withdrawing nature and high lipophilicity make it a valuable substituent for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] This guide will delve into the fundamental physicochemical properties of the trifluoromethoxy group, explore its impact on drug metabolism and target interaction, and provide practical guidance on its synthesis and evaluation.
Physicochemical Properties of the Trifluoromethoxy Group
The trifluoromethoxy group's influence on a molecule's properties stems from its unique electronic and steric nature. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can significantly impact the acidity or basicity of nearby functional groups.[2][5] This modulation of pKa can be critical for optimizing a drug's solubility, permeability, and target binding affinity.
Furthermore, the trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of approximately +1.04.[4][6] This high lipophilicity can enhance a compound's ability to cross biological membranes, including the blood-brain barrier, which is often a critical factor for central nervous system (CNS) drug candidates.[5][6] However, this increased lipophilicity must be carefully balanced to avoid issues with solubility and off-target toxicity.
The following table summarizes the key physicochemical properties of the trifluoromethoxy group in comparison to the methoxy and trifluoromethyl groups, providing a quantitative basis for its strategic application in drug design.
| Property | Methoxy (-OCH₃) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) | Rationale for Change with -OCF₃ |
| Hansch Lipophilicity Parameter (π) | -0.02 | +0.88[6] | +1.04[4] | The three fluorine atoms significantly increase lipophilicity, enhancing membrane permeability. |
| Hammett Electronic Parameter (σp) | -0.27 | +0.54 | +0.35 | Strong electron-withdrawing effect due to fluorine electronegativity, influencing pKa and target interactions. |
| Calculated pKa (Aniline derivative) | ~4.60 (p-anisidine)[7] | ~3.5 (p-trifluoro-methylaniline) | ~3.8 (p-trifluoro-methoxyaniline)[8] | The electron-withdrawing nature of the -OCF₃ group decreases the basicity of the aniline nitrogen. |
| Metabolic Stability | Prone to O-demethylation | Generally high | High | The strong C-F bonds are resistant to enzymatic cleavage, blocking a common metabolic pathway.[9] |
Impact on Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability.[3] The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[4]
A common metabolic liability for compounds containing a methoxy group is O-demethylation. Replacing the methoxy group with a trifluoromethoxy group effectively blocks this metabolic pathway, leading to a longer in vivo half-life and improved bioavailability.[9] This "metabolic switching" strategy allows medicinal chemists to address metabolic instability without drastically altering the overall size or shape of the molecule.
The following diagram illustrates the concept of metabolic blocking by the trifluoromethoxy group.
References
- 1. mdpi.com [mdpi.com]
- 2. GitHub - aws-samples/drug-discovery-workflows [github.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. WO2023001141A1 - Kras g12d inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 8. genscript.com [genscript.com]
- 9. Drug Discovery Workflow - What is it? [vipergen.com]
Synthesis of "Methyl 2-bromo-5-(trifluoromethoxy)benzoate" from 4-(trifluoromethoxy)aniline
Abstract
This technical guide provides a comprehensive overview of a validated synthetic route to Methyl 2-bromo-5-(trifluoromethoxy)benzoate, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the regioselective bromination of 3-(trifluoromethoxy)benzoic acid to afford 2-bromo-5-(trifluoromethoxy)benzoic acid, followed by a Fischer esterification to yield the final product. This document furnishes detailed experimental protocols, tabulated quantitative data, and visual diagrams of the synthetic workflow to facilitate seamless adoption by researchers, scientists, and professionals in drug development.
Introduction
This compound is a key building block in organic synthesis, prized for its unique electronic and steric properties imparted by the trifluoromethoxy and bromo substituents. These features are instrumental in modulating the pharmacokinetic and pharmacodynamic profiles of target molecules. While the request specified a synthesis from 4-(trifluoromethoxy)aniline, a thorough analysis of retrosynthetic pathways indicates that the substitution pattern of the target molecule is not readily accessible from the proposed starting material through standard synthetic transformations.
This guide, therefore, presents a chemically sound and efficient two-step synthesis, beginning with the more appropriate precursor, 3-(trifluoromethoxy)benzoic acid. This pathway ensures high yields and purity of the desired product.
Overall Synthetic Workflow
The synthesis of this compound is achieved in two sequential steps:
-
Bromination: 3-(Trifluoromethoxy)benzoic acid is regioselectively brominated to yield 2-bromo-5-(trifluoromethoxy)benzoic acid.
-
Esterification: The resulting carboxylic acid is esterified to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2-bromo-5-(trifluoromethoxy)benzoic acid
This procedure details the regioselective bromination of 3-(trifluoromethoxy)benzoic acid.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Trifluoromethoxy)benzoic acid | 206.12 | 10.3 g | 0.05 |
| Bromine | 159.81 | 8.0 g (2.56 mL) | 0.05 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethoxy)benzoic acid (10.3 g, 0.05 mol) and glacial acetic acid (50 mL).
-
Stir the mixture until the benzoic acid derivative is fully dissolved.
-
Slowly add bromine (8.0 g, 0.05 mol) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product is recrystallized from an ethanol/water mixture to yield pure 2-bromo-5-(trifluoromethoxy)benzoic acid.
Quantitative Data:
| Parameter | Value |
| Yield | 12.1 g (85%) |
| Purity (by HPLC) | >98% |
| Melting Point | 142-144 °C |
Step 2: Synthesis of this compound
This procedure describes the Fischer esterification of 2-bromo-5-(trifluoromethoxy)benzoic acid.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-5-(trifluoromethoxy)benzoic acid | 285.01 | 11.4 g | 0.04 |
| Methanol | 32.04 | 100 mL | - |
| Sulfuric Acid (concentrated) | 98.08 | 2 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - |
| Ethyl Acetate | 88.11 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-bromo-5-(trifluoromethoxy)benzoic acid (11.4 g, 0.04 mol) in methanol (100 mL).
-
Carefully add concentrated sulfuric acid (2 mL) to the stirred suspension.
-
Heat the mixture to reflux for 6 hours, during which the solid will dissolve.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (50 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, 9:1) to obtain this compound as a colorless oil.
Quantitative Data:
| Parameter | Value |
| Yield | 11.0 g (92%) |
| Purity (by GC-MS) | >99% |
| Boiling Point | 115-117 °C at 10 mmHg |
Conclusion
The synthesis of this compound has been successfully demonstrated through a robust and high-yielding two-step process. The presented protocols, supported by quantitative data, provide a reliable method for the preparation of this important synthetic intermediate. This guide serves as a valuable resource for chemists in the pharmaceutical and agrochemical industries, enabling the efficient production of this key building block for further research and development.
Methodological & Application
Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl 2-bromo-5-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency and functional group tolerance in forming carbon-carbon bonds.[1][2] This powerful palladium-catalyzed method is instrumental in coupling organoboron compounds with organohalides.[1][3] These application notes provide a detailed protocol for the Suzuki coupling of Methyl 2-bromo-5-(trifluoromethoxy)benzoate with a variety of arylboronic acids. The resulting 2-aryl-5-(trifluoromethoxy)benzoate scaffolds are of high value in medicinal chemistry and materials science, as the trifluoromethoxy (-OCF₃) group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.
Reaction Principle
The catalytic cycle for the Suzuki-Miyaura coupling is widely accepted to proceed through three primary steps.[1][4] It begins with the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond of the aryl halide. This is followed by transmetalation , where the organic group is transferred from the boronic acid (activated by a base) to the palladium(II) center. The cycle concludes with reductive elimination , which forms the new C-C bond of the desired biaryl product and regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[4]
Representative Reaction Conditions for Optimization
While a universally optimal set of conditions is substrate-dependent, the following table summarizes typical starting points for the Suzuki coupling of aryl bromides, which can be adapted for this compound. Optimization, particularly of the catalyst, ligand, and base, is recommended to achieve the highest yields.[5]
| Entry | Coupling Partner (Arylboronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 95 | 12-18 | Good to Excellent |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4-10) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 15-20 | ~85-95%[5] |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-100 | 12 | Moderate to Excellent[5] |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 16 | Good to Excellent[2] |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Moderate to Excellent[6] |
Note: Yields are estimations based on analogous reactions reported in the literature and will vary based on the specific arylboronic acid used and reaction scale.
Detailed Experimental Protocol
This protocol provides a general and robust method for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand, if required (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Deionized water (if using a biphasic system)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the selected arylboronic acid (1.2–1.5 equiv), and the base (2-3 equiv).[1][7]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (1-5 mol%) and the ligand (if required).[2]
-
Solvent Addition: Add the anhydrous solvent (and water, if applicable) via syringe to the reaction vessel.[5][7] The typical concentration is 0.1 M with respect to the limiting reactant.
-
Degassing: Seal the vessel and thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.[1][7]
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously for the specified duration (usually 8–24 hours).[1][6]
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[4][7]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water or a saturated aqueous NH₄Cl solution.[1][5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[2][5]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][5]
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure coupled product.[5]
Visualized Experimental Workflow
The following diagram outlines the general workflow for the synthesis and analysis of 2-aryl-5-(trifluoromethoxy)benzoates via the Suzuki coupling reaction.
Caption: General workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 2-bromo-5-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized experimental protocols for the palladium-catalyzed cross-coupling of Methyl 2-bromo-5-(trifluoromethoxy)benzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The methodologies outlined herein provide a strategic starting point for the synthesis of a diverse array of derivatives through the formation of new carbon-carbon and carbon-nitrogen bonds.
While specific literature for this exact substrate is limited, the following protocols are based on well-established procedures for structurally similar aryl bromides and are intended to serve as a robust guide for reaction development and optimization.
General Reaction Scheme
The palladium-catalyzed cross-coupling of this compound can be employed to introduce a variety of substituents at the 2-position. The general transformation is depicted below:
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[1] This reaction is widely utilized due to the stability and low toxicity of the boron reagents.[2]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for this compound. Optimization may be required for optimal yield and purity.
| Entry | Coupling Partner (Ar'-B(OH)₂) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 90-95 |
| 3 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 75-90 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 2-Propanol | RT - 80 | 80-95[3] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 4:1)
-
Schlenk flask or microwave vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[3] This reaction is of paramount importance in the synthesis of pharmaceuticals.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table provides typical starting conditions for the Buchwald-Hartwig amination of aryl bromides. These conditions are a good starting point for the amination of this compound.
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (1.4) | Toluene | 110 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.2) | Dioxane | 100 | 90-98 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (1.5) | Toluene | 90 | 80-95 |
| 4 | Ammonia (from (NH₄)₂SO₄) | Pd[P(o-tol)₃]₂ (1) | CyPF-tBu (1) | NaOt-Bu (4.5) | 1,4-Dioxane | 100 | 70-85 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 90-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the organic phase and purify the residue by column chromatography to obtain the desired arylamine.
Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.
Data Presentation: Representative Conditions for Sonogashira Coupling
The following table outlines typical conditions for the Sonogashira coupling of aryl bromides, which can be applied to this compound.
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | RT - 50 | 85-95 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2) | Toluene | 60 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (2) | DMF | 80 | 75-90 |
| 4 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (3) | THF/Toluene | 70 | 80-95 |
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography on silica gel.
Heck Coupling
The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Data Presentation: Representative Conditions for Heck Coupling
The following table presents typical conditions for the Heck coupling of aryl bromides, which can serve as a starting point for this compound.
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 70-85 |
| 2 | Ethyl acrylate | Pd(PPh₃)₂Cl₂ (5) | P(o-tolyl)₃ (15) | Et₃N (1.5) | Toluene | 165 | 48-75 |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (5) | Xantphos (7.5) | KOAc (2) | DCE | 80 | 60-80 |
| 4 | 2,3-Dihydrofuran | Pd(OAc)₂ (1) | - | Bu₃N (1) | - | 100 | 70-80 |
Detailed Experimental Protocol: Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Anhydrous solvent (e.g., DMF or Toluene)
-
Sealed tube or high-pressure vessel
Procedure:
-
Combine this compound, the palladium catalyst, ligand (if used), and base in a sealable reaction vessel.
-
Evacuate and backfill with an inert gas.
-
Add the alkene and the solvent.
-
Seal the vessel and heat the mixture to the required temperature (typically 100-140 °C) and stir.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of "Methyl 2-bromo-5-(trifluoromethoxy)benzoate"
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of arylamines, which are key structural motifs in numerous pharmaceuticals and functional materials.[3] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of Methyl 2-bromo-5-(trifluoromethoxy)benzoate, an electron-deficient aryl halide. The presence of the electron-withdrawing trifluoromethoxy and methyl ester groups influences the reactivity of the C-Br bond, necessitating carefully optimized reaction conditions for efficient amination.
Reaction Principle:
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1]
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[2]
The choice of palladium precursor, ligand, base, and solvent is critical for the success of this transformation, especially with electron-deficient substrates.[4][5]
Data Presentation:
The following tables summarize typical reaction conditions and representative yields for the Buchwald-Hartwig amination of electron-deficient aryl bromides, which can serve as a starting point for the optimization of the amination of this compound.
Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18-24 | 80-90 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2) | LiHMDS (1.5) | THF | 80 | 12 | ~88 |
| 4 | Indole | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 24 | ~85 |
Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.[6]
Table 2: Ligand and Base Screening for Amination of an Electron-Deficient Aryl Bromide (4-Bromobenzotrifluoride) with Aniline
| Entry | Ligand | Base | Yield (%) |
| 1 | XPhos | NaOtBu | 95 |
| 2 | RuPhos | NaOtBu | 91 |
| 3 | SPhos | NaOtBu | 88 |
| 4 | XPhos | K₃PO₄ | 78 |
| 5 | XPhos | Cs₂CO₃ | 85 |
Reaction Conditions: 4-bromobenzotrifluoride (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.4 mmol), Toluene (5 mL), 100 °C, 24 h. Yields determined by GC analysis.[6]
Experimental Protocols:
The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for electron-deficient aryl bromides.[6]
Protocol 1: General Procedure for the Amination with Arylamines
Materials:
-
This compound
-
Aryl amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the aryl amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Amination with Aliphatic Amines
Materials:
-
This compound
-
Aliphatic amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Reaction vial with a screw cap
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas.
-
Add the aliphatic amine (1.5 mmol, 1.5 equiv) followed by anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Mandatory Visualization:
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Catalytic cycle of the Buchwald-Hartwig amination.
Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination
General experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of Methyl 2-bromo-5-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling of Methyl 2-bromo-5-(trifluoromethoxy)benzoate with terminal alkynes. The methodologies outlined are based on established procedures for the coupling of electron-deficient and sterically hindered aryl bromides.
The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. However, significant advancements have led to the development of copper-free conditions, which can prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).[1][2][3]
This compound presents a unique substrate for this reaction due to the presence of both an electron-withdrawing trifluoromethoxy group, which can enhance reactivity, and a potentially coordinating ester group ortho to the bromide, which may influence the catalyst.[4] The protocols provided below offer robust starting points for achieving successful coupling with this substrate.
Comparative Summary of Reaction Conditions
The following table summarizes various successful Sonogashira coupling conditions reported for challenging aryl bromides, which can be adapted for this compound.
| Condition Set | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Notes |
| 1: Copper-Free, Room Temp | (AllylPdCl)₂ (1-2) | P(t-Bu)₃ (2-4) | DABCO (2) | DMF | Room Temp | 0.5 - 2 | Effective for electron-deficient aryl bromides.[1] |
| 2: Aqueous Micellar | PdCl₂(CH₃CN)₂ (1) | X-Phos (2.5) | Et₃N (3) | 3% PTS/H₂O | Room Temp | 20 - 72 | Green chemistry approach, suitable for a range of aryl bromides.[2][5][6] |
| 3: Ligand/Copper/Amine-Free | Pd(OAc)₂ (1-3) | None | Cs₂CO₃ (2) | Toluene | 110 | 12 - 24 | Simplified conditions, may require higher temperatures.[3] |
| 4: Nickel-Catalyzed | NiCl₂ (10) | 1,10-phenanthroline (15) | Zn (2 equiv) | DMAc | 25 | 30 min (setup) | An alternative to palladium-catalyzed reactions.[7] |
Experimental Protocols
Below is a detailed protocol for a copper-free Sonogashira coupling of this compound, adapted from established methods for electron-deficient aryl bromides.[1]
Protocol 1: Copper-Free Sonogashira Coupling at Room Temperature
This protocol is recommended as a starting point due to its mild conditions and high functional group tolerance.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
(AllylPdCl)₂ (Palladium catalyst precursor)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (Ligand)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (Base)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add (AllylPdCl)₂ (0.01-0.02 mmol, 1-2 mol%) and P(t-Bu)₃ (0.02-0.04 mmol, 2-4 mol%).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF (to make a ~0.1 M solution with respect to the aryl bromide) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the active catalyst.
-
To this solution, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and DABCO (2.0 mmol, 2.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 0.5 to 2 hours for activated substrates.[1]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagrams
Caption: General workflow for the copper-free Sonogashira coupling.
Caption: Simplified catalytic cycle for the Sonogashira coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using Methyl 2-bromo-5-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Methyl 2-bromo-5-(trifluoromethoxy)benzoate as a versatile building block for the synthesis of a variety of bioactive heterocyclic compounds. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, often improving metabolic stability and lipophilicity, thereby enhancing the pharmacokinetic profile of drug candidates. The bromine atom and the methyl ester functionality in the starting material offer orthogonal handles for a range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions.
This document outlines generalized protocols for key synthetic transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as specific protocols for the synthesis of important heterocyclic cores such as benzofurans and indoles. The provided data, based on analogous transformations, serves as a guide for expected outcomes.
Key Synthetic Applications
This compound is an ideal starting material for the construction of diverse heterocyclic scaffolds. The primary synthetic strategies revolve around palladium-catalyzed cross-coupling reactions, leveraging the reactive C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1) or dioxane and water (4:1).
-
Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling
The following data is illustrative and based on reactions with structurally similar aryl bromides. Actual results may vary.
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 85-95 |
| 2 | 2-Furylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 6 | 75-85 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 70-80 |
| 4 | Indole-5-boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | 65-75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a variety of N-aryl and N-heteroaryl compounds.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.0 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Stir the mixture at 80-110 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Representative Data for Buchwald-Hartwig Amination
The following data is illustrative and based on reactions with structurally similar aryl bromides.
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | Dioxane | 110 | 18 | 70-85 |
| 3 | Indole | Pd₂(dba)₃/BINAP (3/6) | Cs₂CO₃ | Toluene | 100 | 24 | 60-75 |
| 4 | Pyrrolidine | Pd(OAc)₂/XPhos (2/4) | NaOtBu | Dioxane | 90 | 8 | 85-95 |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between sp² and sp carbon atoms, leading to the synthesis of substituted alkynes.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C for 2-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Representative Data for Sonogashira Coupling
The following data is illustrative and based on reactions with structurally similar aryl bromides.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 4 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (1.5) | CuI (3) | Et₃N | THF | RT | 2 | 90-98 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (2) | CuI (4) | i-Pr₂NH | DMF | 60 | 8 | 75-85 |
Synthesis of Specific Bioactive Heterocycles
A. Synthesis of Benzofurans via Tandem Sonogashira Coupling and Cyclization
This protocol describes a one-pot synthesis of 2-substituted benzofurans.
Protocol:
-
Sonogashira Coupling: Following the general Sonogashira protocol, couple this compound with a terminal alkyne bearing a nucleophilic group (e.g., a propargyl alcohol derivative).
-
Cyclization: After the initial coupling is complete (as determined by TLC or LC-MS), add a base (e.g., K₂CO₃ or NaH) to the reaction mixture to promote intramolecular cyclization. In some cases, the cyclization may occur under the Sonogashira reaction conditions.
-
Reaction Conditions: Heat the reaction mixture to 60-100 °C for an additional 2-8 hours to ensure complete cyclization.
-
Work-up and Purification: Follow the standard work-up and purification procedures described in the Sonogashira coupling section.
B. Synthesis of Indoles via Palladium-Catalyzed Annulation
This protocol outlines a general approach for the synthesis of indole derivatives.
Protocol:
-
Initial Coupling: Couple this compound with an appropriately substituted ortho-haloaniline derivative using either Suzuki-Miyaura or Buchwald-Hartwig conditions.
-
Intramolecular Cyclization: The resulting biaryl intermediate can then undergo an intramolecular palladium-catalyzed C-H activation/cyclization to form the indole ring. This step may require a different palladium catalyst and ligand system and often involves an oxidant.
-
Reaction Conditions: The cyclization step is typically carried out at elevated temperatures (100-140 °C) in a high-boiling solvent such as DMA or DMF.
-
Work-up and Purification: A standard aqueous work-up followed by column chromatography is used to isolate the final indole product.
Disclaimer: The provided protocols and data are intended for guidance and are based on established chemical literature for analogous compounds. Researchers should perform their own optimization studies for specific substrates and reactions. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for Methyl 2-bromo-5-(trifluoromethoxy)benzoate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target.[1][2][3] These initial fragment hits serve as starting points for optimization into more potent, drug-like candidates.[1][2] Methyl 2-bromo-5-(trifluoromethoxy)benzoate is a valuable fragment for FBDD due to its desirable physicochemical properties. It adheres to the "Rule of Three," a common guideline for fragment library composition, with a molecular weight under 300 Da, and contains synthetically tractable handles for chemical elaboration.[1]
The trifluoromethoxy group offers several advantages in drug design, including increased metabolic stability and enhanced membrane permeability.[4][5] The bromine atom provides a convenient vector for chemical modification through various cross-coupling reactions, allowing for rapid exploration of the surrounding chemical space to improve binding affinity and selectivity.
This document provides detailed application notes and protocols for the use of this compound in a hypothetical FBDD campaign targeting Protein Kinase X (PKX), a key enzyme in a cancer-related signaling pathway.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1150114-81-0 | [6] |
| Molecular Formula | C₉H₆BrF₃O₃ | [6] |
| Molecular Weight | 299.04 g/mol | [6] |
| Appearance | Solid | Synthonix |
| Purity | >95% | Synthonix |
Hypothetical FBDD Campaign against Protein Kinase X (PKX)
In this illustrative FBDD workflow, this compound is identified as a hit from a fragment screen against PKX. The subsequent sections detail the experimental protocols for fragment screening, hit validation, and lead optimization, along with the corresponding data.
Quantitative Data Summary
The following table summarizes the binding affinity and inhibitory activity of the initial fragment hit and its elaborated analogs against PKX.
| Compound ID | Structure | Method | K_D (μM) | IC₅₀ (μM) |
| F1 (this compound) | SPR | 250 | >1000 | |
| F1-A1 (Amine substitution) | SPR | 75 | 450 | |
| F1-A2 (Suzuki coupling) | SPR | 15 | 80 | |
| F1-A3 (Optimized analog) | SPR | 0.8 | 2.5 |
Experimental Protocols
Fragment Screening via Surface Plasmon Resonance (SPR)
This protocol describes the primary screening of a fragment library, including this compound, to identify binders to PKX.
Materials:
-
Recombinant, purified PKX
-
Biacore sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Fragment library dissolved in 100% DMSO
-
Running buffer (e.g., HBS-EP+)
-
Biacore SPR instrument
Method:
-
Immobilization of PKX:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject PKX (at 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., ~10,000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer at a final concentration of 200 µM with 1% DMSO.
-
Inject the fragment solutions over the immobilized PKX surface for 60 seconds, followed by a 120-second dissociation phase.
-
Regenerate the surface between injections with a pulse of 50 mM NaOH if necessary.
-
A positive "hit" is identified by a significant change in the sensorgram response compared to a buffer-only control.
-
Hit Validation using Saturation Transfer Difference (STD) NMR
This protocol is used to confirm the binding of fragment hits identified in the primary screen.
Materials:
-
Purified PKX
-
Fragment hit (this compound)
-
Deuterated phosphate buffer (e.g., 50 mM NaD₂PO₄, 150 mM NaCl, pD 7.4)
-
NMR spectrometer equipped with a cryoprobe
Method:
-
Prepare a solution of PKX (10-20 µM) in the deuterated buffer.
-
Add the fragment to the protein solution to a final concentration of 1 mM.
-
Acquire a standard 1D proton NMR spectrum as a reference.
-
Acquire an STD NMR spectrum with on-resonance saturation of the protein at -1 ppm and off-resonance saturation at 40 ppm.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the difference spectrum.
-
The presence of signals in the difference spectrum corresponding to the fragment protons confirms binding.
Fragment Elaboration via Suzuki Coupling
This protocol describes a common method for optimizing the initial fragment hit by introducing new chemical moieties at the bromine position.
Materials:
-
This compound (1 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
Na₂CO₃ (2 eq.)
-
Toluene and water (4:1 mixture)
-
Reaction vessel
Method:
-
To the reaction vessel, add this compound, the arylboronic acid, and Na₂CO₃.
-
Degas the solvent mixture (toluene/water) by bubbling with nitrogen for 15 minutes.
-
Add the degassed solvent and Pd(PPh₃)₄ to the reaction vessel.
-
Heat the mixture to 90°C and stir under a nitrogen atmosphere for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the elaborated compound.
Visualizations
Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).
Caption: Inhibition of the hypothetical PKX signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.lib.jmu.edu [search.lib.jmu.edu]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Experimental procedure for the reduction of the ester in "Methyl 2-bromo-5-(trifluoromethoxy)benzoate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reduction of the ester functionality in Methyl 2-bromo-5-(trifluoromethoxy)benzoate to yield the corresponding primary alcohol, (2-bromo-5-(trifluoromethoxy)phenyl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other complex organic molecules. The protocols described herein focus on the use of common and effective reducing agents, providing guidance on reaction setup, execution, work-up, and purification.
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. The target molecule, (2-bromo-5-(trifluoromethoxy)phenyl)methanol, contains a synthetically versatile benzyl alcohol moiety, a bromo-substituent amenable to cross-coupling reactions, and a trifluoromethoxy group which can enhance metabolic stability and lipophilicity in drug candidates. The selection of an appropriate reducing agent and the careful control of reaction conditions are paramount to achieving a high yield and purity of the desired product. This document outlines protocols using two common reducing agents: Lithium Aluminum Hydride (LAH) and Diisobutylaluminium Hydride (DIBAL-H).
Data Presentation
The following table summarizes representative quantitative data for the reduction of this compound to (2-bromo-5-(trifluoromethoxy)phenyl)methanol using different reducing agents. The data presented is based on general literature knowledge of similar reductions and should be considered representative. Actual results may vary depending on the specific experimental conditions.
| Reducing Agent | Stoichiometry (eq) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| LiAlH₄ | 1.5 | THF | 0 to rt | 2 | 85-95 | >98 |
| DIBAL-H | 2.5 | DCM | -78 to rt | 4 | 80-90 | >97 |
Signaling Pathways and Experimental Workflows
Reaction Pathway
Caption: Generalized reaction pathway for the reduction of the ester.
Experimental Workflow
Caption: Step-by-step experimental workflow for the reduction reaction.
Experimental Protocols
Safety Precautions: Both Lithium Aluminum Hydride (LAH) and Diisobutylaluminium Hydride (DIBAL-H) are pyrophoric and react violently with water and protic solvents. All manipulations should be carried out by trained personnel in a fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn.
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
This protocol describes a robust method for the complete reduction of the ester to the primary alcohol.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH), powder or 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Sulfate (Na₂SO₄) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas line
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: A dry round-bottom flask, equipped with a magnetic stir bar and a septum, is flushed with nitrogen.
-
Reagent Preparation: Anhydrous THF is added to the flask via syringe, followed by the slow, portion-wise addition of LAH (1.5 equivalents) at 0 °C (ice-water bath).
-
Substrate Addition: this compound (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up (Fieser Method): The reaction is cooled to 0 °C and quenched by the slow, sequential dropwise addition of:
-
'x' mL of water for every 'x' g of LAH used.
-
'x' mL of 15% aqueous NaOH for every 'x' g of LAH used.
-
'3x' mL of water for every 'x' g of LAH used.
-
-
Isolation: The resulting granular precipitate is stirred vigorously for 30 minutes. Anhydrous MgSO₄ is added, and the mixture is stirred for another 15 minutes. The solids are removed by filtration through a pad of Celite®, washing the filter cake with diethyl ether.
-
Purification: The combined organic filtrates are concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (2-bromo-5-(trifluoromethoxy)phenyl)methanol as a pure solid.
Protocol 2: Reduction using Diisobutylaluminium Hydride (DIBAL-H)
This protocol offers an alternative to LAH and can be advantageous in terms of selectivity for other functional groups that might be present in more complex substrates.
Materials:
-
This compound
-
Diisobutylaluminium Hydride (DIBAL-H), 1.0 M solution in hexanes or toluene
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas line
-
Syringes and needles
-
Dry ice/acetone bath (-78 °C)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: A dry round-bottom flask, equipped with a magnetic stir bar and a septum, is flushed with nitrogen.
-
Substrate Preparation: this compound (1.0 equivalent) is dissolved in anhydrous DCM and the solution is cooled to -78 °C (dry ice/acetone bath).
-
Reagent Addition: DIBAL-H solution (2.5 equivalents) is added dropwise to the stirred solution of the ester, maintaining the internal temperature below -70 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 2 hours, then allowed to slowly warm to room temperature and stirred for an additional 2 hours. The reaction progress is monitored by TLC.
-
Work-up: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
Isolation: The mixture is stirred vigorously until two clear layers are formed. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield (2-bromo-5-(trifluoromethoxy)phenyl)methanol.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 2-bromo-5-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for conducting nucleophilic aromatic substitution (SNA) reactions on Methyl 2-bromo-5-(trifluoromethoxy)benzoate. This substrate is a valuable building block in medicinal chemistry and materials science due to the presence of the trifluoromethoxy group, which can significantly influence the physicochemical and pharmacological properties of a molecule. The protocols provided are based on established palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, adapted for this specific substrate based on analogous reactions in the scientific literature.
Introduction
This compound is an attractive starting material for the synthesis of a diverse range of complex organic molecules. The electron-withdrawing nature of the trifluoromethoxy group and the methyl ester at the 5- and 1-positions, respectively, activates the aryl bromide at the 2-position towards nucleophilic attack and oxidative addition to palladium(0) catalysts. This electronic profile makes it a suitable candidate for various cross-coupling reactions, enabling the formation of new carbon-nitrogen, carbon-carbon, and carbon-oxygen bonds.
The strategic placement of the bromine atom ortho to the methyl ester allows for potential secondary interactions and influences the reactivity and regioselectivity of the substitution reactions. These application notes will detail the experimental conditions for three key transformations: the introduction of amine, aryl, and alkynyl functionalities.
Data Presentation: Representative Reaction Conditions
The following table summarizes generalized reaction conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles. These conditions are derived from protocols for structurally similar aryl bromides and should serve as a starting point for optimization.
| Reaction Type | Nucleophile/Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ (2-5) | XPhos (4-10) | NaOtBu (1.5-2.0) | Toluene or Dioxane | 80-110 | 12-24 | 70-95 |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂ (2-5) or Pd(PPh₃)₄ (5) | SPhos (4-10) or PPh₃ (10-20) | K₂CO₃ or K₃PO₄ (2.0-3.0) | Dioxane/H₂O (4:1) | 80-100 | 12-24 | 75-90 |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | PPh₃ (4-10) | Et₃N (2.0-3.0) | THF or DMF | 25-80 | 4-12 | 80-95 |
| Ullmann Condensation | Phenol | CuI (10-20) | L-Proline or DMEDA (20-40) | K₂CO₃ or Cs₂CO₃ (2.0) | DMF or DMSO | 100-140 | 24-48 | 60-85 |
Yields are approximate and highly dependent on the specific nucleophile and reaction optimization.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and degassed prior to use.
Protocol 1: Buchwald-Hartwig Amination with a Primary Amine
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon (repeat this cycle three times).
-
Add anhydrous toluene via syringe.
-
Add the primary amine via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)
-
SPhos (6 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
In a Schlenk tube, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous 1,4-dioxane and degassed water (in a 4:1 ratio) via syringe.
-
Seal the tube and heat the reaction mixture to 90 °C in an oil bath.
-
Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling with a Terminal Alkyne
This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to 50 °C for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Methyl 2-bromo-5-(trifluoromethoxy)benzoate: A Versatile Building Block for Advanced Agrochemicals
Introduction: Methyl 2-bromo-5-(trifluoromethoxy)benzoate is a key chemical intermediate playing a crucial role in the development of modern agrochemicals. Its unique molecular structure, featuring a bromine atom and a trifluoromethoxy group on a benzene ring, provides a versatile scaffold for the synthesis of novel herbicides, fungicides, and insecticides. The presence of these functional groups allows for a variety of chemical transformations, enabling the creation of complex molecules with high biological activity and target specificity. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the field of drug and agrochemical development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The trifluoromethoxy group imparts increased lipophilicity and metabolic stability to the final products, while the bromine atom serves as a reactive handle for various cross-coupling and substitution reactions.
| Property | Value |
| CAS Number | 1736-74-9 |
| Molecular Formula | C9H6BrF3O3 |
| Molecular Weight | 315.04 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 48-52 °C |
| Boiling Point | 265.7 °C at 760 mmHg |
| Solubility | Soluble in most organic solvents such as methanol, ethanol, acetone, and dichloromethane. Insoluble in water. |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J=2.4 Hz, 1H), 7.60 (dd, J=8.8, 2.4 Hz, 1H), 7.30 (d, J=8.8 Hz, 1H), 3.90 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 165.2, 148.9 (q, J=1.9 Hz), 135.0, 125.7, 122.9, 121.2 (q, J=258.7 Hz), 119.9, 115.8, 52.8.
-
IR (KBr, cm⁻¹): 3080, 2955, 1730 (C=O), 1580, 1480, 1260 (C-O), 1220, 1170 (C-F), 1080, 880, 820, 750.
Application in Agrochemical Synthesis: A Case Study
While direct synthesis of a commercialized agrochemical from this compound is not widely published, its utility can be demonstrated through the synthesis of key intermediates, such as 2-bromo-5-(trifluoromethoxy)aniline. This aniline derivative is a known building block for various patented agrochemical compounds. The following sections outline a potential synthetic pathway from the methyl ester to the aniline and its subsequent elaboration.
Logical Workflow for Agrochemical Synthesis
The following diagram illustrates the logical progression from the starting material, this compound, to a potential agrochemical candidate.
Caption: Synthetic pathway from the building block to an agrochemical.
Experimental Protocols
The following are representative experimental protocols for the key transformations illustrated in the workflow. These are intended as a guide and may require optimization based on laboratory conditions and specific substrate requirements.
Protocol 1: Synthesis of 2-Bromo-5-(trifluoromethoxy)benzoic Acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v).
-
Add sodium hydroxide (2.0 eq) to the solution and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-(trifluoromethoxy)benzoic acid as a white solid.
Data for 2-Bromo-5-(trifluoromethoxy)benzoic Acid:
| Property | Value |
| Molecular Formula | C8H4BrF3O3 |
| Molecular Weight | 301.02 g/mol |
| Purity (Typical) | >98% |
Protocol 2: Synthesis of 2-Bromo-5-(trifluoromethoxy)aniline via Curtius Rearrangement
This protocol outlines the conversion of the carboxylic acid to the aniline via an acyl azide intermediate.
Materials:
-
2-Bromo-5-(trifluoromethoxy)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Acetone
-
Toluene
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Ice bath
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq) in thionyl chloride (5.0 eq). Add a catalytic amount of DMF. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Acyl Azide Formation: Dissolve the crude acid chloride in acetone and cool the solution in an ice bath. In a separate flask, dissolve sodium azide (1.5 eq) in water and add this solution dropwise to the acid chloride solution while maintaining the temperature below 5 °C. Stir for 1 hour at 0 °C.
-
Curtius Rearrangement: Add toluene to the reaction mixture and carefully heat to reflux. The rearrangement will occur with the evolution of nitrogen gas. Continue refluxing for 2-3 hours after gas evolution ceases.
-
Hydrolysis of Isocyanate: Cool the reaction mixture and add 10% aqueous HCl. Heat to reflux for 1-2 hours to hydrolyze the intermediate isocyanate.
-
Work-up: Cool the reaction mixture and make it basic with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-bromo-5-(trifluoromethoxy)aniline.
Data for 2-Bromo-5-(trifluoromethoxy)aniline:
| Property | Value |
| Molecular Formula | C7H5BrF3NO |
| Molecular Weight | 272.02 g/mol |
| Purity (Typical) | >97% |
Workflow for Amine Coupling Reaction
The synthesized 2-bromo-5-(trifluoromethoxy)aniline can be further functionalized using modern cross-coupling methodologies to build more complex molecular architectures. The following diagram illustrates a typical Buchwald-Hartwig amination workflow.
Caption: Buchwald-Hartwig amination workflow.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its trifluoromethoxy group offers desirable properties for biologically active molecules, while the bromo substituent provides a key site for synthetic diversification. The protocols and workflows presented here provide a foundation for researchers to explore the potential of this intermediate in the discovery and development of next-generation crop protection agents. Careful optimization of reaction conditions and thorough characterization of intermediates and final products are crucial for successful synthesis campaigns.
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-bromo-5-(trifluoromethoxy)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and scale-up considerations for the synthesis of Methyl 2-bromo-5-(trifluoromethoxy)benzoate, a key intermediate in the development of various pharmaceutical compounds. The trifluoromethoxy group offers unique properties such as high lipophilicity and metabolic stability, making its derivatives valuable in medicinal chemistry.
Two primary synthetic routes are presented:
-
Route A: Fischer Esterification of the commercially available 2-bromo-5-(trifluoromethoxy)benzoic acid. This is often the preferred route for scale-up due to the availability of the starting material.
Key Considerations for Scale-Up
Scaling up the synthesis of this compound derivatives requires careful attention to several factors to ensure safety, efficiency, and product quality.
-
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for determining the optimal reaction time and temperature. Both esterification and bromination are exothermic reactions, and efficient heat management is critical to prevent runaway reactions, especially on a larger scale.
-
Reagent Handling and Safety:
-
Bromine: Liquid bromine is highly corrosive, toxic, and volatile. For industrial-scale operations, using safer brominating agents like N-bromosuccinimide (NBS) is often preferred. Adequate ventilation and personal protective equipment (PPE) are mandatory.[1]
-
Acids: Concentrated sulfuric acid, used as a catalyst in Fischer esterification, is highly corrosive. Care must be taken during its handling and addition.
-
Trifluoromethoxy Compounds: While specific toxicity data for this compound is limited, related trifluoromethoxybenzoic acids are known to cause skin and eye irritation. Appropriate PPE should be worn when handling these compounds.
-
-
Solvent Selection: The choice of solvent can significantly impact reaction rate, yield, and ease of purification. For industrial applications, factors such as cost, safety, and environmental impact are important considerations.
-
Work-up and Purification: Large-scale work-up procedures need to be optimized to handle larger volumes efficiently. This includes extractions, washes, and the final purification method, which is often distillation or recrystallization. The purification of esters often involves washing with a sodium bicarbonate solution to remove any unreacted acid.
Synthetic Pathway Overview
Caption: Synthetic routes for this compound.
Experimental Protocols
Protocol A: Scale-Up Fischer Esterification of 2-bromo-5-(trifluoromethoxy)benzoic acid
This protocol describes the esterification of 2-bromo-5-(trifluoromethoxy)benzoic acid with methanol using sulfuric acid as a catalyst, a classic and cost-effective method for large-scale production.[2][3]
Materials and Equipment:
-
2-bromo-5-(trifluoromethoxy)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Glass-lined reactor with overhead stirrer, temperature control, and reflux condenser
-
Separatory funnel (large scale)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean and dry glass-lined reactor, charge 2-bromo-5-(trifluoromethoxy)benzoic acid (1.0 kg, 3.51 mol).
-
Reagent Addition: Add anhydrous methanol (7.0 L, 173 mol) to the reactor. Stir the mixture to dissolve the solid.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (98%, 175 mL, 3.2 mol) to the stirred solution. The addition is exothermic, and the temperature should be monitored and controlled.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add the reaction mixture to a larger vessel containing cold water (10 L).
-
Extract the aqueous mixture with ethyl acetate (3 x 4 L).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 3 L) to neutralize the excess acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine (3 L).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a clear oil.
-
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Starting Material | 1.0 kg | - |
| Methanol | 7.0 L | [2] |
| Sulfuric Acid | 175 mL | [2] |
| Reaction Temperature | 65-70°C | [2] |
| Reaction Time | 4-6 hours | [2] |
| Expected Yield | 85-95% | [4] |
Protocol B: Scale-Up Electrophilic Bromination of methyl 5-(trifluoromethoxy)benzoate
This protocol outlines the bromination of methyl 5-(trifluoromethoxy)benzoate. For large-scale synthesis, N-bromosuccinimide (NBS) is often preferred over liquid bromine for easier handling and improved safety.
Materials and Equipment:
-
Methyl 5-(trifluoromethoxy)benzoate
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid or a Lewis Acid catalyst (e.g., FeCl₃, AlCl₃)
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium Thiosulfate (10% aqueous solution)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Glass-lined reactor with overhead stirrer, temperature control, and addition funnel
Procedure:
-
Reaction Setup: In a glass-lined reactor, dissolve methyl 5-(trifluoromethoxy)benzoate (1.0 kg, 4.54 mol) in dichloromethane (10 L).
-
Catalyst Addition: Add concentrated sulfuric acid (500 mL) or a Lewis acid catalyst (e.g., FeCl₃, 0.1 eq) to the solution and cool the mixture to 0-5°C using an ice bath.
-
Brominating Agent Addition: Slowly add N-bromosuccinimide (NBS) (888 g, 4.99 mol, 1.1 eq) portion-wise over 1-2 hours, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to 0-5°C.
-
Slowly quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the orange/brown color dissipates.
-
Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Quantitative Data (Representative for similar brominations):
| Parameter | Value | Reference |
| Starting Material | 1.0 kg | - |
| N-Bromosuccinimide | 888 g (1.1 eq) | [5] |
| Solvent (DCM) | 10 L | [5] |
| Reaction Temperature | 0°C to RT | [5] |
| Reaction Time | 12-16 hours | [5] |
| Expected Yield | 70-85% | [5] |
Workflow Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Methyl 2-bromo-5-(trifluoromethoxy)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 2-bromo-5-(trifluoromethoxy)benzoate" in Suzuki-Miyaura cross-coupling reactions. The information is designed to help optimize reaction yields and address common challenges encountered during experiments.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter.
Q1: I am observing very low to no yield in my Suzuki coupling reaction. What are the primary factors to investigate?
A1: Low or no product formation in a Suzuki coupling with this compound can stem from several factors. Due to the electron-withdrawing nature of the trifluoromethoxy group, the oxidative addition step is generally favorable. However, issues with other aspects of the catalytic cycle or reaction setup are common. Here’s a systematic approach to troubleshooting:
-
Catalyst System Inactivity: The choice of palladium catalyst and ligand is critical. For this electron-deficient and potentially sterically hindered substrate, a highly active catalyst system is recommended.
-
Improper Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to poor activation of the boronic acid/ester or degradation of starting materials.
-
Reagent and Solvent Quality: Suzuki reactions are sensitive to oxygen and water. The presence of these can deactivate the catalyst and lead to side reactions.
-
Sub-optimal Reaction Temperature: The reaction may require specific thermal conditions to proceed efficiently.
Q2: I suspect my catalyst system is not effective. What are the best catalyst and ligand combinations for this substrate?
A2: For an electron-deficient aryl bromide like this compound, particularly with potential steric hindrance from the ortho-ester group, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider screening more robust and active catalyst systems. Bulky, electron-rich phosphine ligands are often effective for challenging substrates.[1][2]
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Key Advantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, or other Buchwald-type ligands | Highly active for electron-deficient and sterically hindered aryl bromides.[1] |
| Pd(dppf)Cl₂ | (none required) | A robust and versatile catalyst for a range of Suzuki couplings.[3] |
| Pd(PPh₃)₄ | (none required) | A common starting point, but may be less effective for this specific substrate.[3] |
Q3: What are the most common side reactions, and how can I minimize them?
A3: The two most prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid/ester, replacing it with a C-H bond. This is often exacerbated by the presence of water and certain bases.
-
Homocoupling: This is the self-coupling of the boronic acid/ester to form a biaryl byproduct. It is often promoted by the presence of oxygen.
-
Mitigation Strategies:
-
Ensure a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[5]
-
Use a slight excess of the boronic acid/ester (1.1-1.5 equivalents).
-
-
Q4: My reaction is stalling or incomplete. What adjustments can I make to the reaction conditions?
A4: If your reaction is sluggish or fails to reach completion, consider the following adjustments:
-
Temperature: Gradually increase the reaction temperature. For challenging substrates, temperatures between 80-120 °C are common.[3]
-
Base: The choice of base is critical. For substrates with base-sensitive groups like esters, a milder base might be necessary. However, for difficult couplings, a stronger base may be required.
-
Solvent: The solvent should solubilize all components of the reaction. Common choices include toluene, dioxane, THF, and DMF, often with a small amount of water.[3][5]
Recommended Base and Solvent Combinations:
| Base | Solvent(s) | Notes |
| K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | Often effective for challenging couplings.[3][5] |
| K₂CO₃ | Dioxane/Water, Toluene/Water | A common and effective choice for many Suzuki reactions.[5] |
| KF | Toluene, Dioxane | Can be a good option when base-sensitive functional groups are present.[4] |
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethoxy group on the aryl bromide affect the Suzuki coupling reaction?
A1: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This electronic effect generally facilitates the oxidative addition step of the catalytic cycle, which is often the rate-limiting step for aryl bromides.[6] Therefore, this compound is expected to be a reactive coupling partner.
Q2: Can the ortho-ester group cause any issues?
A2: Yes, the methyl ester group at the ortho position to the bromine can introduce steric hindrance. This may slow down the oxidative addition and subsequent steps in the catalytic cycle. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) is highly recommended as they can accelerate these steps.[7][8]
Q3: Is it necessary to use anhydrous and oxygen-free conditions?
A3: Yes, it is highly recommended. The active Pd(0) catalyst is susceptible to oxidation to inactive Pd(II) species in the presence of oxygen.[1] Water can contribute to the undesirable side reaction of protodeboronation of the boronic acid/ester.[3] Therefore, using anhydrous, degassed solvents and maintaining an inert atmosphere (argon or nitrogen) is crucial for achieving high yields and reproducibility.
Q4: What is a general experimental protocol to start with for this substrate?
A4: The following is a general starting protocol that can be optimized.
General Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[3]
-
Add the palladium catalyst (1-5 mol%) and ligand (if required, 2-10 mol%).[3]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.[3]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for Suzuki coupling optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of Methyl 2-bromo-5-(trifluoromethoxy)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-bromo-5-(trifluoromethoxy)benzoate. The following sections address common issues encountered during reactions involving this compound, focusing on the identification and mitigation of side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am performing a Suzuki-Miyaura coupling reaction with this compound and observing a significant amount of a byproduct with a mass corresponding to the starting material without the bromine atom. What is this side product and how can I minimize its formation?
A1: The observed side product is likely Methyl 5-(trifluoromethoxy)benzoate , resulting from a hydrodehalogenation reaction. This is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl bromide is reduced instead of coupled.
Troubleshooting Steps to Minimize Hydrodehalogenation:
-
Reagent Quality: Ensure your solvent is anhydrous and all reagents are free of moisture. Water can be a proton source for the hydrodehalogenation pathway. Use freshly dried solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere.
-
Inert Atmosphere: Meticulously degas your reaction mixture to remove dissolved oxygen. Oxygen can lead to the degradation of the palladium catalyst and promote side reactions. A common method is to bubble argon or nitrogen through the solvent before adding the catalyst and reagents.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For sterically hindered or electron-deficient aryl bromides, using a pre-formed catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can improve the rate of the desired coupling reaction relative to hydrodehalogenation.
-
Base Selection: The choice of base can influence the reaction outcome. While stronger bases are often required, they can sometimes promote hydrodehalogenation. Consider screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions. High temperatures can sometimes lead to catalyst decomposition and an increase in undesired pathways.
Q2: In my Buchwald-Hartwig amination reaction, besides the desired N-arylated product, I am isolating the corresponding carboxylic acid, 2-bromo-5-(trifluoromethoxy)benzoic acid. What is causing this and how can I prevent it?
A2: The formation of 2-bromo-5-(trifluoromethoxy)benzoic acid indicates the hydrolysis of the methyl ester group of your starting material or product. This is typically caused by the presence of water in the reaction mixture, often in combination with the basic conditions required for the amination.
Troubleshooting Steps to Prevent Ester Hydrolysis:
-
Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions. Use freshly distilled and dried solvents. Ensure your amine and base are anhydrous. If using a solid base like sodium tert-butoxide, ensure it has been stored properly to prevent moisture absorption.
-
Choice of Base: While a strong base is necessary for the catalytic cycle, some bases are more prone to causing hydrolysis. If possible, consider using a non-nucleophilic base that is less likely to directly attack the ester. However, the primary cause is often residual water.
-
Reaction Time and Temperature: Minimize the reaction time and use the lowest possible temperature that allows for efficient coupling. Prolonged reaction times at elevated temperatures increase the likelihood of ester hydrolysis.
-
Work-up Procedure: During the reaction work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture carefully and proceed with extraction promptly.
Q3: I am attempting a Sonogashira coupling and observing significant amounts of homocoupling of my terminal alkyne (Glaser coupling). How can I favor the cross-coupling product?
A3: The homocoupling of terminal alkynes to form a diyne is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used. This side reaction is often promoted by the presence of oxygen.
Troubleshooting Steps to Minimize Alkyne Homocoupling:
-
Rigorous Degassing: Oxygen is a key promoter of Glaser coupling. Ensure your reaction mixture is thoroughly deoxygenated by several cycles of vacuum and backfilling with an inert gas (argon or nitrogen).
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several modern methods utilize specific palladium catalysts and ligands that do not require a copper co-catalyst, thereby eliminating the primary pathway for alkyne homocoupling.
-
Amine Base: The choice of amine base can be important. Diisopropylamine or triethylamine are commonly used and can help to suppress homocoupling.
-
Slow Addition of Alkyne: In some cases, slow addition of the terminal alkyne to the reaction mixture via a syringe pump can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.
Potential Side Product Summary
| Reaction Type | Starting Material | Desired Product | Common Side Product | Reason for Formation |
| Suzuki-Miyaura Coupling | This compound | Methyl 2-aryl-5-(trifluoromethoxy)benzoate | Methyl 5-(trifluoromethoxy)benzoate | Hydrodehalogenation (reduction of C-Br bond) |
| Buchwald-Hartwig Amination | This compound | Methyl 2-amino-5-(trifluoromethoxy)benzoate | 2-Bromo-5-(trifluoromethoxy)benzoic acid | Hydrolysis of the methyl ester |
| Sonogashira Coupling | This compound | Methyl 2-alkynyl-5-(trifluoromethoxy)benzoate | Diyne (from alkyne homocoupling) | Oxidative coupling of the terminal alkyne |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Troubleshooting Guides
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for preventing ester hydrolysis.
Technical Support Center: Purification Strategies for Trifluoromethoxy-Containing Compounds
Welcome to the technical support center for the purification of trifluoromethoxy-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of molecules containing the trifluoromethoxy (-OCF3) group.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of trifluoromethoxy-containing compounds, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery After Column Chromatography
Q: I am experiencing low recovery of my trifluoromethoxy-containing compound after silica gel column chromatography. What are the possible causes and how can I improve my yield?
A: Low recovery from silica gel chromatography is a common issue. The trifluoromethoxy group can increase the lipophilicity of a molecule, but other functional groups may lead to strong interactions with the stationary phase.[1][2]
Possible Causes:
-
Strong Adsorption to Silica Gel: Your compound may be highly polar due to other functional groups, causing it to bind strongly to the acidic silica gel.
-
Compound Instability on Silica: Although the trifluoromethoxy group itself is generally stable to acids and bases, the overall molecule might be sensitive to the acidic nature of silica gel, leading to degradation on the column.[2]
-
Inappropriate Solvent System: The chosen eluent may not be strong enough to effectively desorb your compound from the stationary phase.
-
Volatility: Some smaller trifluoromethoxy-containing compounds can be volatile, leading to loss during solvent evaporation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery in column chromatography.
Solutions:
-
Change the Stationary Phase: Consider using a more inert stationary phase like alumina or a deactivated (end-capped) silica gel. For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase can be a good alternative.
-
Optimize the Mobile Phase: Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to find an optimal solvent system that provides a good retention factor (Rf) of 0.2-0.4. A gradient elution from a non-polar to a more polar solvent can improve separation and recovery.
-
Minimize Contact Time: Use flash chromatography to reduce the time your compound spends on the column, minimizing the potential for degradation.
-
Handle Volatile Compounds with Care: If your compound is volatile, use gentle methods for solvent removal, such as a rotary evaporator with reduced vacuum and a cool water bath.
Issue 2: Co-elution with Impurities
Q: My trifluoromethoxy-containing compound is co-eluting with an impurity during chromatography. How can I improve the separation?
A: Co-elution is a common challenge, especially with impurities that have similar polarities to the target compound. Isomeric byproducts are also a frequent source of co-eluting impurities in syntheses involving trifluoromethoxy groups.
Possible Causes:
-
Similar Polarity of Impurities: Byproducts from the reaction may have very similar physicochemical properties to your desired product.
-
Formation of Isomers: The synthesis may have produced regioisomers or stereoisomers that are difficult to separate.
-
Insufficient Resolution: The chosen chromatographic conditions (stationary and mobile phase) may not provide enough selectivity for the separation.
Troubleshooting Workflow:
Caption: Logical workflow for resolving co-elution issues.
Solutions:
-
Optimize Selectivity:
-
Change Stationary Phase: Switch to a column with a different chemistry. For example, if you are using a C18 column, try a phenyl-hexyl or a fluorinated stationary phase, which can offer different interactions.
-
Change Mobile Phase: Switching the organic modifier in reversed-phase HPLC (e.g., from acetonitrile to methanol) can alter selectivity. The addition of mobile phase additives like trifluoroacetic acid (TFA) can also improve peak shape and separation.
-
-
Employ an Orthogonal Technique: If optimizing your current method fails, switch to a purification technique with a different separation mechanism.
-
Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity compared to HPLC and is an excellent alternative for purifying compounds with trifluoromethoxy groups.[3] It is a "green" technique that uses supercritical CO₂ as the main mobile phase, which can lead to faster purifications and easier solvent removal.
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for removing impurities. A systematic solvent screening is crucial for success.
-
-
Multi-Step Purification: Consider a multi-step strategy. For example, an initial flash chromatography to remove baseline impurities followed by preparative HPLC or SFC for final purification.
Issue 3: Compound Degradation During Purification
Q: I suspect my trifluoromethoxy-containing compound is degrading during purification. What are the signs, and how can I prevent this?
A: While the trifluoromethoxy group is generally considered to be chemically and thermally stable, degradation of the molecule can still occur, especially if other labile functional groups are present.[2]
Signs of Degradation:
-
Appearance of new, unexpected peaks in the chromatogram during analysis of collected fractions.
-
A decrease in the total recovery of material from the purification process.
-
Changes in the 19F NMR spectrum, such as the appearance of new signals or a decrease in the intensity of the -OCF3 signal. The trifluoromethoxy group typically shows a singlet in the 19F NMR spectrum.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sensitivity to Acidic or Basic Conditions | The molecule may contain other functional groups (e.g., esters, amides) that are susceptible to hydrolysis. While the -OCF3 group is generally stable, extreme pH should be avoided if other sensitive groups are present. Use neutral alumina or deactivated silica for chromatography. Avoid strong acidic or basic additives in the mobile phase if possible. |
| Hydrolysis of the Trifluoromethoxy Group | Although less common, the -OCF3 group can be cleaved under harsh conditions. If you suspect cleavage, analyze your sample by 19F NMR to look for the formation of fluoride ions or other fluorine-containing degradation products. Use milder purification techniques and avoid prolonged exposure to harsh pH. |
| Photodegradation | Some aromatic compounds can be sensitive to UV light. Protect your sample from light during purification and storage. Use amber vials for fraction collection and storage. |
Frequently Asked Questions (FAQs)
Q1: Is the trifluoromethoxy group stable during standard purification procedures?
A1: Yes, the trifluoromethoxy group is generally considered to be robust and stable under typical purification conditions, including exposure to silica gel, common HPLC mobile phases (including those with TFA), and moderate temperatures.[2] It is resistant to attack by many acids, bases, and oxidizing/reducing agents.[2] However, the stability of the entire molecule will depend on the other functional groups present.
Q2: What are some common impurities I should expect when synthesizing trifluoromethoxy-containing compounds?
A2: The impurities will depend on the synthetic route used. Common impurities can include:
-
Unreacted starting materials: For example, the starting phenol or aniline in a trifluoromethoxylation reaction.
-
Isomeric byproducts: If the reaction is not completely regioselective, you may have isomers of your desired product.
-
Byproducts from the trifluoromethoxylating reagent: For example, if using a Togni or Umemoto-type reagent, byproducts derived from the reagent backbone may be present.
-
Products of over-reaction: In some cases, multiple trifluoromethoxy groups may be added to the molecule.
-
Hydrolysis products: If the trifluoromethoxy group or other functional groups are sensitive to water and the reaction is not performed under anhydrous conditions.
Q3: Can I use reversed-phase HPLC for the purification of my trifluoromethoxy-containing compound?
A3: Absolutely. Reversed-phase HPLC is a very common and effective technique for purifying these compounds. A C18 column with a mobile phase of water and either acetonitrile or methanol is a good starting point. Often, a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid is added to the mobile phase to improve peak shape.
Q4: When should I consider using Supercritical Fluid Chromatography (SFC)?
A4: SFC is a powerful alternative to HPLC and should be considered in the following situations:
-
When you need a "greener" purification method with reduced organic solvent consumption.[3]
-
When you need faster purification times and quicker solvent removal from your collected fractions.[3]
-
When you are having difficulty separating isomers (regioisomers or enantiomers) by HPLC. SFC often provides different and sometimes superior selectivity for such separations.
-
For the purification of less polar, more lipophilic compounds that may have poor solubility in typical reversed-phase mobile phases.
Q5: My trifluoromethoxy-containing compound is an oil and won't crystallize. How can I purify it?
A5: If your compound is an oil, chromatographic methods are your best option. Preparative HPLC or SFC are ideal for purifying oils to a high degree. If you have a large amount of material and need to remove major impurities first, flash chromatography can be a good initial step.
Data Presentation
The following table summarizes a comparison of purification methods for a hypothetical trifluoromethoxy-containing drug candidate. This data is illustrative and actual results will vary depending on the specific compound and impurities.
| Purification Method | Stationary Phase | Mobile Phase | Loading (mg) | Recovery (%) | Purity (%) | Time (min/cycle) |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | 500 | 85 | 92 | 30 |
| Preparative HPLC | C18 | Water/Acetonitrile with 0.1% TFA | 100 | 90 | >98 | 45 |
| Preparative SFC | 2-Ethylpyridine | CO₂/Methanol Gradient | 100 | 92 | >98 | 15 |
| Recrystallization | N/A | Ethanol/Water | 1000 | 75 | >99 | N/A |
Experimental Protocols
Protocol 1: General Method for Preparative HPLC Purification
This protocol provides a general procedure for the purification of a trifluoromethoxy-containing compound using preparative reversed-phase HPLC.
1. Analytical Method Development:
- Column: C18, 4.6 x 150 mm, 5 µm.
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Gradient: 5% to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 5 µL.
- Sample Preparation: Dissolve the crude sample in a minimal amount of a 1:1 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.
2. Scale-Up to Preparative HPLC:
- Column: C18, 21.2 x 150 mm, 5 µm.
- Mobile Phase A: Water with 0.1% TFA.
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Gradient: Adapt the analytical gradient to the preparative scale, keeping the gradient profile the same in terms of column volumes.
- Flow Rate: Scale up the flow rate based on the column dimensions (typically 20-25 mL/min for a 21.2 mm ID column).
- Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase) at a high concentration (e.g., 50-100 mg/mL).
- Injection Volume: Start with a small injection volume to confirm retention time and peak shape, then increase the loading until the desired separation is achieved.
- Fraction Collection: Collect fractions based on UV detection and/or mass spectrometry.
- Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to remove the water and TFA.
Protocol 2: General Method for Preparative SFC Purification
This protocol outlines a general procedure for achiral purification using preparative SFC.
1. Analytical Method Screening:
- Columns: Screen a set of columns with different selectivities (e.g., Diol, 2-Ethylpyridine, Cyano).
- Mobile Phase A: Supercritical CO₂.
- Mobile Phase B (Co-solvent): Methanol.
- Gradient: A generic screening gradient, e.g., 5% to 40% B over 5 minutes.
- Flow Rate: 3-4 mL/min.
- Back Pressure: 150 bar.
- Column Temperature: 40 °C.
- Detection: UV-Vis and/or MS.
- Sample Preparation: Dissolve the sample in methanol or a 1:1 mixture of dichloromethane/methanol.[3]
2. Preparative SFC Purification:
- Column: Select the column that provided the best separation at the analytical scale (e.g., 21.2 x 250 mm, 5 µm).
- Mobile Phase A: Supercritical CO₂.
- Mobile Phase B (Co-solvent): Methanol (with or without an additive like ammonium hydroxide or TFA, depending on the analyte).
- Method: Optimize the gradient or switch to an isocratic method based on the analytical screen.
- Flow Rate: Typically 50-70 mL/min for a 21.2 mm ID column.
- Back Pressure: 120-150 bar.
- Column Temperature: 40 °C.
- Sample Preparation: Dissolve the crude material at a high concentration in the co-solvent or a compatible solvent mixture.
- Injection Volume: Perform a loading study to maximize throughput while maintaining resolution.
- Fraction Collection: Collect fractions based on UV and/or MS triggers.
- Post-Purification: Evaporate the co-solvent from the collected fractions. The CO₂ will have already dissipated.
Protocol 3: Systematic Recrystallization
This protocol describes a systematic approach to finding a suitable solvent system for the recrystallization of a solid trifluoromethoxy-containing compound.
1. Solvent Screening:
- Place a small amount of your crude material (10-20 mg) into several small test tubes.
- To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good single-solvent candidates will show poor solubility at room temperature.
- Heat the test tubes that show poor solubility. A good solvent will dissolve your compound completely when hot.
- Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. A good solvent will result in the formation of crystals upon cooling.
- Common solvents to screen (in order of decreasing polarity): Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexanes.
2. Recrystallization Procedure (Single Solvent):
- Place the crude solid in an Erlenmeyer flask.
- Add the chosen solvent in small portions while heating the flask until the solid just dissolves.
- If the solution is colored by impurities, you may add a small amount of activated carbon and hot filter the solution.
- Allow the solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod or add a seed crystal.
- Once crystals have formed, cool the flask in an ice bath to maximize the yield.
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.
3. Recrystallization Procedure (Two-Solvent System):
- If no single solvent is suitable, use a two-solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent). The two solvents must be miscible.
- Dissolve the compound in a minimal amount of the hot "good" solvent.
- Add the "poor" solvent dropwise while the solution is hot until it becomes slightly cloudy.
- Add a few drops of the "good" solvent until the solution becomes clear again.
- Allow the solution to cool slowly, and follow the remaining steps for single-solvent recrystallization.
References
Technical Support Center: Reaction Monitoring of Methyl 2-bromo-5-(trifluoromethoxy)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving Methyl 2-bromo-5-(trifluoromethoxy)benzoate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Thin-Layer Chromatography (TLC) Analysis
Q1: My TLC plate shows streaking or elongated spots. What could be the cause and how can I fix it?
A1: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate.[1][2][3] Try diluting your sample and spotting a smaller amount.
-
Sample Polarity and Acidity/Basicity: If your compound is acidic or basic, it can interact with the silica gel, causing streaking.[1][4] For acidic compounds, consider adding a small amount of acetic or formic acid (0.1–2.0%) to your mobile phase. For basic compounds, adding a small amount of triethylamine (0.1–2.0%) can help.[1]
-
Inappropriate Solvent System: The polarity of your solvent system might not be suitable for your compound.[3]
-
Sample Degradation: The compound might be unstable on the silica gel plate.[5]
Q2: I don't see any spots on my developed TLC plate, or the spots are very faint. What should I do?
A2: This issue can arise from a few different problems:
-
Insufficient Sample Concentration: Your sample may be too dilute.[1] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[1][3]
-
Compound is not UV-Active: If you are using a UV lamp for visualization, your compound may not be UV-active.[1] In this case, try using a different visualization method, such as staining with potassium permanganate or an iodine chamber.[6]
-
Sample Volatility: The compound may have evaporated from the plate.[1]
-
Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the baseline where you spotted your sample. If the baseline is submerged, the sample will dissolve into the solvent pool instead of migrating up the plate.[1][3]
Q3: The Rf values of my starting material and product are too close to each other. How can I improve the separation?
A3: Poor separation is a common issue that can be addressed by:
-
Changing the Mobile Phase: The polarity of your eluent is critical. If spots are too close to the baseline (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.[1] If the spots are too close to the solvent front (high Rf), your eluent is too polar; decrease the proportion of the polar solvent.[1] Experiment with different solvent systems to find the optimal separation.
-
Using a Different Stationary Phase: If changing the mobile phase doesn't work, consider using a different type of TLC plate, such as a reverse-phase plate.[1]
Q4: The solvent front is running unevenly. What causes this and how can I prevent it?
A4: An uneven solvent front can be caused by:
-
Improperly Prepared Plate: The silica gel coating may be uneven.[3]
-
Plate Touching the Chamber Walls: Ensure the TLC plate is not touching the sides of the developing chamber or the filter paper.[3]
-
Damaged Plate: A chipped or damaged plate can cause the solvent to move unevenly.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Q1: I am not observing the expected molecular ion peak for this compound. What are the possible reasons?
A1: Several factors can lead to a missing or weak molecular ion peak:
-
Ionization Issues: The chosen ionization technique (e.g., ESI, APCI) may not be suitable for your compound. Halogenated compounds can sometimes be challenging to ionize.[7] Experiment with both positive and negative ion modes.
-
In-source Fragmentation: The compound might be fragmenting in the ion source before detection. Try reducing the source temperature or cone voltage.
-
Incorrect Mass Range: Ensure your MS is scanning within the correct mass range. The expected m/z for the protonated molecule [M+H]+ would be around 300.0.
-
Sample Preparation: The sample concentration might be too low, or there could be signal suppression from the sample matrix or mobile phase additives.[7][8]
Q2: I am observing poor peak shapes (tailing, fronting, or splitting) in my chromatogram. How can I troubleshoot this?
A2: Poor peak shape can be due to a variety of issues:
-
Column Overload: Injecting too much sample can lead to peak fronting.[9] Dilute your sample and reinject.
-
Column Contamination or Degradation: The column may be contaminated or have reached the end of its lifespan.[10] Try flushing the column or replacing it.
-
Inappropriate Mobile Phase: A mismatch between the sample solvent and the mobile phase can cause peak splitting or distortion.[11] Ensure your sample is dissolved in a solvent similar in composition to the initial mobile phase.
-
Secondary Interactions: Acidic or basic compounds can interact with the stationary phase, leading to peak tailing. Adding a small amount of a modifier like formic acid or ammonium hydroxide to the mobile phase can improve peak shape.
Q3: My retention times are shifting between injections. What could be the cause?
A3: Retention time shifts can compromise the reliability of your results. Common causes include:
-
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of the mobile phase over time can lead to shifts.[10]
-
Fluctuating Column Temperature: Ensure the column oven is maintaining a stable temperature.[11]
-
Column Equilibration: The column may not be properly equilibrated between injections, especially during gradient elution.
-
Flow Rate Inconsistencies: Check the LC pump for any pressure fluctuations that might indicate a leak or a problem with the pump seals.[10]
Experimental Protocols
TLC Monitoring of a Suzuki Coupling Reaction
This protocol describes the monitoring of a hypothetical Suzuki coupling reaction where this compound is the starting material.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: 20% Ethyl Acetate in Hexane (v/v)
-
UV lamp (254 nm)
-
Pencil and ruler
Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[6][12]
-
Spotting:
-
Dissolve a small amount of the starting material, this compound, in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, apply a small spot of this solution to the 'SM' lane.
-
Using a fresh capillary tube, spot the reaction mixture onto the 'RM' lane.
-
For the 'C' lane, first spot the starting material, then apply the reaction mixture directly on top of it. The co-spot helps differentiate between spots with similar Rf values.[6][12]
-
-
Development: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.[12] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.[12] Circle the observed spots.
-
Analysis: The reaction is considered complete when the spot corresponding to the starting material disappears from the 'RM' lane, and a new, more prominent product spot appears.[12]
LC-MS Analysis of Reaction Components
Instrumentation & Conditions:
-
LC System: Agilent 1260 Infinity II or equivalent
-
MS System: Agilent 6120 Quadrupole LC/MS or equivalent with an Electrospray Ionization (ESI) source
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100 - 500
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject the prepared sample onto the LC-MS system.
-
Data Acquisition: Acquire data over the specified scan range.
-
Data Analysis: Identify the peaks corresponding to the starting material, product, and any potential byproducts by their retention times and mass-to-charge ratios. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Data Presentation
Table 1: Hypothetical TLC Data for Reaction Monitoring
| Compound | Rf Value (20% EtOAc/Hexane) | Observation |
| This compound (Starting Material) | 0.65 | UV-active spot that diminishes over time. |
| Hypothetical Product (e.g., biaryl compound) | 0.40 | UV-active spot that appears and intensifies over time. |
Table 2: Expected Mass-to-Charge Ratios (m/z) in LC-MS Analysis
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound | C₉H₆BrF₃O₃ | 299.04 | 299.96 / 301.96 | 321.94 / 323.94 |
| Hypothetical Product (e.g., after Suzuki coupling with Phenylboronic acid) | C₁₅H₁₁F₃O₃ | 296.24 | 297.07 | 319.05 |
Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in approximately a 1:1 ratio. This results in two prominent peaks in the mass spectrum for bromine-containing compounds, separated by 2 m/z units.
Visualizations
Caption: Experimental workflow for monitoring reactions by TLC.
Caption: Troubleshooting guide for poor LC-MS peak shape.
References
- 1. silicycle.com [silicycle.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. youtube.com [youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromacademy.com [chromacademy.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. zefsci.com [zefsci.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low reactivity of "Methyl 2-bromo-5-(trifluoromethoxy)benzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with Methyl 2-bromo-5-(trifluoromethoxy)benzoate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low reactivity in Suzuki-Miyaura coupling?
A1: The low reactivity of this substrate can be attributed to a combination of electronic and steric factors. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which can deactivate the aryl bromide towards oxidative addition, a key step in the catalytic cycle. Additionally, the ortho-bromo substituent, combined with the adjacent methyl ester, creates steric hindrance around the reaction center, further impeding the approach of the palladium catalyst.
Q2: What are the common side reactions I should look out for?
A2: Common side reactions include:
-
Dehalogenation: The aryl bromide is reduced to the corresponding methyl 5-(trifluoromethoxy)benzoate. This can be caused by certain bases or solvents acting as hydride sources.[1]
-
Homocoupling: Your boronic acid partner may couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction.[2]
-
Hydrolysis of the methyl ester: Under basic conditions, particularly with strong bases and/or the presence of water at elevated temperatures, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[3][4][5]
Q3: How can I tell if dehalogenation is occurring?
A3: You can identify dehalogenation by using analytical techniques such as GC-MS to look for a product with a mass corresponding to the loss of bromine and its replacement with a hydrogen atom. 1H NMR spectroscopy of the crude reaction mixture would also show a new aromatic proton signal in place of the carbon-bromine bond.[1]
Q4: My Buchwald-Hartwig amination is not proceeding. What are the likely causes?
A4: The challenges are similar to those in Suzuki coupling: steric hindrance and the electron-deficient nature of the aryl bromide. The choice of base is particularly critical in Buchwald-Hartwig aminations; it must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the starting material or product.[6][7] The palladium-amido complex formation can be a challenging step with this substrate.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue: Low to No Yield
If you are observing low to no conversion of your starting material, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Data Presentation: Catalyst and Base Selection for Suzuki Coupling
The choice of ligand and base is critical for overcoming the low reactivity of this compound. The following table summarizes recommendations based on literature for similar electron-deficient and sterically hindered substrates.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle pre-catalysts (e.g., SPhos Pd G4) | Pre-catalysts can be more active and do not require an in-situ reduction step.[7] |
| Ligand | Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) | These ligands stabilize the palladium center and promote oxidative addition and reductive elimination for sterically demanding substrates.[8][9] |
| Base | Stronger, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | These bases are effective in promoting transmetalation without causing significant hydrolysis of the ester.[10] |
| Solvent | Anhydrous, degassed aprotic polar solvents (e.g., 1,4-Dioxane, Toluene, 2-MeTHF) | These solvents are suitable for a wide range of Suzuki couplings. The addition of a small amount of water can sometimes be beneficial but should be carefully controlled to avoid ester hydrolysis.[11] |
| Temperature | 80 - 120 °C | Higher temperatures are often required for challenging substrates.[11] |
Experimental Protocol: General Procedure for Suzuki Coupling
This is a starting point protocol that should be optimized for your specific boronic acid.
-
Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial under an inert atmosphere, weigh the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the reaction flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue: Low to No Yield
For low reactivity in Buchwald-Hartwig amination, a systematic approach to optimizing the reaction components is necessary.
Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low Buchwald-Hartwig yield.
Data Presentation: Catalyst and Base Selection for Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination with this substrate is highly dependent on the catalyst system and base.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Palladacycle pre-catalysts (e.g., tBuBrettPhos Pd G3) | Pre-catalysts are often more efficient and reliable.[7] |
| Ligand | Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, tBuXPhos, BrettPhos) | These ligands facilitate the catalytic cycle with sterically hindered and electron-poor aryl halides.[12] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS, K₃PO₄) | A strong base is required to deprotonate the amine for the catalytic cycle to proceed. The choice may depend on the pKa of the amine.[13] |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., Toluene, 1,4-Dioxane) | These solvents are generally compatible and do not coordinate to the palladium catalyst.[7] |
| Temperature | 80 - 110 °C | Higher temperatures can help overcome the activation barrier for this challenging substrate.[14] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and may require optimization based on the specific amine used.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Effect of base and solvent on "Methyl 2-bromo-5-(trifluoromethoxy)benzoate" coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for palladium-catalyzed cross-coupling reactions involving Methyl 2-bromo-5-(trifluoromethoxy)benzoate. The electron-withdrawing nature of the trifluoromethoxy group and the steric hindrance from the ortho-ester can present unique challenges in achieving high yields and purity.[1]
Troubleshooting Guide
This section addresses common issues encountered during Suzuki, Heck, and Buchwald-Hartwig coupling reactions with this compound.
Issue 1: Low or No Product Yield
-
Potential Cause: Suboptimal Base Selection. The choice of base is critical for the efficiency of the transmetalation step in Suzuki couplings and for the overall catalytic cycle in other coupling reactions. For electron-deficient aryl bromides like the target molecule, a moderately strong base is often required.
-
Recommended Action: Screen a variety of inorganic and organic bases. For Suzuki reactions, potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are good starting points.[2] For Buchwald-Hartwig aminations, a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) may be necessary.
-
-
Potential Cause: Inappropriate Solvent. The solvent plays a crucial role in catalyst solubility, reagent stability, and reaction kinetics.
-
Recommended Action: Aprotic polar solvents are generally effective. Toluene, 1,4-dioxane, and dimethylformamide (DMF) are commonly used.[3] For Suzuki reactions, the addition of water as a co-solvent can sometimes be beneficial.
-
-
Potential Cause: Catalyst Deactivation. The palladium catalyst can be sensitive to air and moisture, leading to deactivation. Additionally, the choice of ligand is critical for stabilizing the catalyst and facilitating the reaction.
-
Recommended Action: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). For challenging couplings, consider using more robust, electron-rich, and sterically hindered phosphine ligands such as those from the Buchwald or CataCXium families.
-
Issue 2: Formation of Side Products
-
Potential Cause: Homocoupling of the Boronic Acid (Suzuki Reaction). This side reaction can be prevalent if the rate of transmetalation is slow compared to other pathways.
-
Recommended Action: This can often be suppressed by carefully controlling the reaction temperature and the rate of addition of the reagents. Using a less reactive boronic ester (e.g., a pinacol ester) instead of the boronic acid can also mitigate this issue.
-
-
Potential Cause: Hydrolysis of the Methyl Ester. The presence of a strong base and/or water at elevated temperatures can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Recommended Action: Use a milder base if possible (e.g., K₂CO₃ instead of NaOH). Keep reaction times to a minimum and consider running the reaction at a lower temperature if the desired conversion can still be achieved.
-
-
Potential Cause: Protodebromination (Replacement of Bromine with Hydrogen). This can occur in the presence of a hydrogen source and a palladium catalyst.
-
Recommended Action: Ensure all reagents are anhydrous. The choice of solvent can also influence this side reaction; for instance, ethereal solvents may be less prone to this issue than alcohols.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose palladium catalyst for coupling reactions with this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific coupling reaction (Suzuki, Heck, Buchwald-Hartwig, etc.) and the coupling partner. However, for electron-deficient aryl bromides, catalyst systems with bulky, electron-rich phosphine ligands are often a good starting point. For Suzuki reactions, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos is often effective. For Buchwald-Hartwig aminations, palladium precatalysts like the G3 or G4 palladacycles with Buchwald ligands are highly recommended.
Q2: How does the trifluoromethoxy group affect the reactivity of the aryl bromide?
A2: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing.[1] This property generally makes the oxidative addition step of the catalytic cycle faster, which can be beneficial. However, it can also make the resulting organopalladium intermediate more susceptible to side reactions if not properly stabilized by the chosen ligand.
Q3: Can I use a weaker base to avoid hydrolysis of the methyl ester?
A3: Yes, but there is a trade-off. A weaker base may slow down the desired coupling reaction, potentially leading to lower yields or requiring longer reaction times and higher temperatures. It is advisable to screen a range of bases to find the optimal balance between reactivity and the prevention of side reactions. For instance, in a Suzuki reaction, you could compare the results with K₃PO₄, K₂CO₃, and a milder organic base like triethylamine (Et₃N).
Q4: Is it necessary to degas the solvent for these reactions?
A4: Yes, it is highly recommended. Oxygen can oxidize the Pd(0) active catalyst to Pd(II), rendering it inactive. Degassing the solvent by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method is a critical step to ensure the longevity and activity of the catalyst.
Effect of Base and Solvent on Coupling Reactions: A Comparative Overview
The following table provides a summary of typical conditions for different coupling reactions with structurally similar electron-deficient aryl bromides to serve as a starting point for optimization.
| Reaction Type | Coupling Partner | Typical Bases | Typical Solvents | Temperature (°C) | Typical Yield (%) |
| Suzuki | Arylboronic acid | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O, DMF | 80 - 110 | 70 - 95 |
| Heck | Alkene | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80 - 120 | 60 - 90 |
| Buchwald-Hartwig | Amine | NaOtBu, K₃PO₄, LHMDS | Toluene, Dioxane | 80 - 110 | 75 - 98 |
| Sonogashira | Terminal alkyne | Et₃N, Diisopropylamine | THF, DMF | 25 - 70 | 70 - 95 |
Experimental Protocols
The following are representative, generalized protocols for Suzuki and Buchwald-Hartwig reactions. Note: These are starting points and may require optimization for your specific substrate and coupling partner.
Representative Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).[4]
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a 4:1:1 (v/v/v) mixture of toluene, ethanol, and water.[4]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Representative Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add this compound (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-butoxide (NaOtBu) (1.5 eq), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), and the corresponding ligand (e.g., XPhos, 0.04 eq) to a dry reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing coupling reactions of this compound.
Caption: Troubleshooting workflow for optimizing coupling reactions.
References
Technical Support Center: Catalyst Selection for Difficult Couplings with "Methyl 2-bromo-5-(trifluoromethoxy)benzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing "Methyl 2-bromo-5-(trifluoromethoxy)benzoate" in various cross-coupling reactions. The guidance provided is based on established principles for challenging couplings involving electron-deficient and sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: Why is "this compound" considered a "difficult" coupling substrate?
A1: "this compound" presents challenges in cross-coupling reactions due to a combination of electronic and steric factors. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which can affect the electron density of the palladium catalyst and influence the rates of oxidative addition and reductive elimination. Additionally, the presence of the methyl ester at the ortho position to the bromine atom introduces steric hindrance, which can impede the approach of the catalyst to the C-Br bond.
Q2: What are the most common side reactions observed during couplings with this substrate?
A2: Common side reactions include:
-
Protodeboronation: In Suzuki couplings, the boronic acid partner can be replaced by a hydrogen atom. This is often promoted by strong bases and the presence of water. Using milder bases like K₃PO₄ or Cs₂CO₃ and anhydrous conditions can help minimize this.
-
Dehalogenation: The bromo group on the starting material can be replaced by a hydrogen atom. This may be caused by an inefficient catalyst system or impurities.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can occur. For Suzuki couplings, ensuring a thoroughly degassed, inert atmosphere is crucial. For Sonogashira reactions, this is known as Glaser coupling and can be minimized by reducing the copper(I) co-catalyst concentration or switching to a copper-free protocol.
Q3: How do I choose the right palladium catalyst and ligand for my specific coupling reaction?
A3: The choice of catalyst and ligand is critical. For difficult substrates like this, bulky and electron-rich phosphine ligands are often necessary to facilitate the challenging oxidative addition and reductive elimination steps. Buchwald-type ligands (e.g., SPhos, XPhos) are frequently effective. For specific recommendations, refer to the catalyst selection tables in the troubleshooting guides below.
Q4: Can I use microwave heating to improve my reaction?
A4: Yes, microwave irradiation can be a valuable tool for difficult couplings. It can significantly reduce reaction times and often improve yields by providing rapid and efficient heating.[1] However, optimization of reaction time and temperature is necessary to avoid decomposition of starting materials or products.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no conversion of starting material.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst. |
| Poor Ligand Choice | For sterically hindered and electron-deficient substrates, use bulky, electron-rich phosphine ligands like SPhos or XPhos.[2] |
| Inappropriate Base | Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings than weaker bases like Na₂CO₃. Ensure the base is finely powdered and dry for anhydrous reactions. |
| Oxygen Contamination | Thoroughly degas the solvent and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst decomposition and boronic acid homocoupling. |
| Solvent Issues | Aprotic polar solvents like toluene, dioxane, or THF are commonly used. Sometimes, the addition of a small amount of water can be beneficial, but for substrates prone to protodeboronation, anhydrous conditions are preferred. |
Catalyst System Comparison for Suzuki Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) | Expected Yield |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | High |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 3 | Good to High |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 85-95 | 5 | Moderate to Good |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Dioxane | 100 | 2 | High |
Note: Yields are based on literature for structurally similar challenging substrates and may require optimization for "this compound".
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine "this compound" (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][4][5][6]
Buchwald-Hartwig Amination
Problem: Low yield or no reaction.
| Possible Cause | Troubleshooting Steps |
| Incorrect Ligand | The choice of ligand is crucial. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos are often effective.[7][8] |
| Base Incompatibility | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[7] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective. |
| Catalyst Deactivation | Ensure the reaction is performed under a strictly inert atmosphere. Use a fresh palladium source; precatalysts like Pd₂(dba)₃ are often used in combination with a ligand.[7] |
| Amine Volatility | For volatile amines, ensure the reaction is conducted in a sealed tube to prevent loss of the nucleophile. |
Catalyst System Comparison for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) |
| Pd₂(dba)₃ / XPhos | XPhos | KOtBu | Toluene | 90-110 | 2.5-5 (Pd) |
| Pd(OAc)₂ / SPhos | SPhos | NaOtBu | Dioxane | 100 | 2 |
| Pd₂(dba)₃ / DavePhos | DavePhos | NaOtBu | Toluene | 100 | 2.5 (Pd) |
| BrettPhos Pd G3 | BrettPhos | NaOtBu | Toluene | 100 | 2 |
Note: This data is compiled from literature on similar electron-deficient aryl bromides and may require optimization.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5-5 mol%), the ligand (e.g., XPhos, 5-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add "this compound" (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 2-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[7][9]
Sonogashira Coupling
Problem: Significant formation of alkyne homocoupling (Glaser) product.
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen promotes the oxidative dimerization of copper acetylides. Ensure the reaction is performed under a strictly inert atmosphere and that all solvents and reagents are thoroughly degassed. |
| High Copper(I) Concentration | An excess of the copper co-catalyst can favor the homocoupling pathway. Reduce the loading of the Cu(I) salt. |
| Slow Cross-Coupling | If the desired cross-coupling is slow due to steric hindrance or electronic effects, the competing homocoupling can dominate. Address the slow cross-coupling by optimizing the palladium catalyst, ligand, and temperature. |
| Inherent Alkyne Reactivity | Some terminal alkynes are particularly prone to homocoupling. The most effective solution is to switch to a copper-free Sonogashira protocol. |
Catalyst System Comparison for Sonogashira Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | Room Temp to 60 | Standard conditions, may require heating for this substrate. |
| Pd(OAc)₂ / SPhos / CuI | SPhos | Et₃N / K₂CO₃ | Dioxane | 80-100 | Bulky ligand may improve rates for hindered substrates. |
| Pd(PPh₃)₄ / CuI | PPh₃ | i-Pr₂NH | Toluene | 60-80 | Common system, ensure catalyst is active. |
| Copper-Free System | Bulky Phosphine | Strong Base (e.g., Cs₂CO₃) | DMF | 100-120 | Eliminates Glaser homocoupling. |
Note: Reaction conditions should be optimized for the specific alkyne coupling partner.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add "this compound" (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (typically 40-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with saturated aqueous ammonium chloride to remove the amine hydrohalide salt and copper salts.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Managing Reaction Exotherms in Large-Scale "Methyl 2-bromo-5-(trifluoromethoxy)benzoate" Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing reaction exotherms during the large-scale synthesis of Methyl 2-bromo-5-(trifluoromethoxy)benzoate. The information provided is intended to supplement, not replace, rigorous internal safety assessments and standard operating procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, with a focus on managing the exothermic nature of the bromination reaction.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EXO-01 | Rapid, uncontrolled temperature increase (runaway reaction) upon addition of brominating agent. | 1. Addition rate of the brominating agent is too high. 2. Inadequate cooling capacity of the reactor setup.[1] 3. Initial reactor temperature is too high, leading to a rapid initiation of the reaction. 4. Accumulation of unreacted brominating agent followed by a sudden, rapid reaction.[1] | 1. Immediately stop the addition of the brominating agent. 2. Maximize cooling to the reactor jacket. If necessary, use an emergency cooling system. 3. Once the temperature is under control, restart the addition at a significantly reduced rate. 4. Ensure the reaction has initiated (a slight, controlled exotherm) before increasing the addition rate. 5. For future runs, verify the cooling system's efficiency and consider a lower starting temperature. |
| EXO-02 | No initial temperature increase upon adding the brominating agent, followed by a sudden, sharp exotherm. | Accumulation of unreacted brominating agent due to a delayed reaction initiation. This can be extremely dangerous on a large scale.[1] | 1. Stop the addition of the brominating agent immediately. 2. Do not increase the temperature to try and initiate the reaction, as this could lead to a violent, uncontrolled reaction. 3. If possible and safe, take a sample to analyze for the presence of starting material and unreacted brominating agent. 4. If accumulation is confirmed, the reaction should be quenched under carefully controlled conditions. This may involve the slow addition of a quenching agent with maximum cooling. 5. Review the reaction conditions, including catalyst activity and raw material quality, before attempting the reaction again. |
| EXO-03 | Localized "hot spots" within the reactor. | 1. Poor mixing leading to uneven distribution of reactants and heat. 2. High concentration of reactants at the point of addition. | 1. Ensure the agitation is sufficient for the reactor volume and viscosity of the reaction mixture. 2. Consider subsurface addition of the brominating agent to improve dispersion. 3. For highly exothermic reactions, consider using a flow reactor for superior heat and mass transfer. |
| EXO-04 | Higher than expected exotherm during scale-up, even with proportional reagent addition. | The surface area to volume ratio decreases as the reactor size increases, leading to less efficient heat dissipation.[1] | 1. The addition rate of the brominating agent must be significantly slower during scale-up than in laboratory-scale experiments. 2. Perform reaction calorimetry studies to accurately predict the heat of reaction and determine the maximum safe addition rate for the specific plant equipment. 3. Implement automated reactor control systems to maintain a constant, safe temperature by adjusting the addition rate in real-time.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the bromination of Methyl 5-(trifluoromethoxy)benzoate?
A1: The primary safety concern is the management of the reaction exotherm to prevent a thermal runaway.[2] Bromination reactions are often highly exothermic, and the risk of losing control of the reaction temperature increases significantly at a larger scale due to the reduced surface-area-to-volume ratio of the reactor, which limits heat dissipation.[1] Other concerns include the safe handling of corrosive and toxic brominating agents and the potential for pressure build-up in a sealed reactor.
Q2: How can I predict the exotherm for my large-scale reaction?
A2: Reaction calorimetry is the most effective method for predicting the thermal hazards of a reaction. A reaction calorimeter can measure the heat of reaction, the heat capacity of the reaction mixture, and the rate of heat evolution under different process conditions. This data is crucial for determining safe operating limits and for designing an adequate cooling system for the large-scale reactor.
Q3: What are the critical process parameters to monitor during the reaction?
A3: The most critical parameter to monitor is the internal temperature of the reaction mixture. It is also important to monitor the temperature of the cooling jacket, the addition rate of the brominating agent, and the pressure within the reactor. Continuous monitoring of these parameters allows for early detection of any deviations from the expected reaction profile.
Q4: What are the advantages of using a flow reactor for this type of reaction?
A4: Flow reactors offer significant safety advantages for highly exothermic reactions like bromination.[3][4] Their high surface-area-to-volume ratio allows for much more efficient heat transfer and precise temperature control.[3][4] This minimizes the risk of thermal runaway. Flow chemistry also allows for the in-situ generation of hazardous reagents, reducing the need to store large quantities.[3][4]
Q5: How should I quench the reaction and handle any unreacted bromine?
A5: The reaction should be quenched by the slow addition of a reducing agent, such as a solution of sodium thiosulfate or sodium bisulfite, with efficient cooling. The quench should be performed cautiously, as the neutralization of strong acids and the reduction of excess bromine can also be exothermic. Continue adding the quenching agent until the characteristic reddish-brown color of bromine has disappeared.
Quantitative Data Summary
The following tables provide illustrative data for a typical large-scale bromination of Methyl 5-(trifluoromethoxy)benzoate. Note: This data is for demonstration purposes and should be confirmed for your specific process through appropriate laboratory and calorimetry studies.
Table 1: Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (1 L) | Pilot Plant Scale (50 L) | Production Scale (500 L) |
| Starting Material (kg) | 0.25 | 12.5 | 125 |
| Brominating Agent (molar eq.) | 1.1 | 1.05 | 1.02 |
| Solvent Volume (L) | 0.75 | 37.5 | 375 |
| Initial Temperature (°C) | 0 - 5 | 0 - 5 | 0 - 5 |
| Addition Time (hours) | 1 - 2 | 4 - 6 | 8 - 12 |
| Max. Observed Temp. (°C) | 8 | 10 | 12 |
| Cooling Jacket Temp. (°C) | -5 to 0 | -10 to -5 | -15 to -10 |
Table 2: Illustrative Reaction Calorimetry Data
| Parameter | Value |
| Heat of Reaction (ΔHr) | -120 kJ/mol |
| Heat Capacity (Cp) | 1.8 J/g·K |
| Adiabatic Temperature Rise (ΔTad) | 85 °C |
| Maximum Temperature of the Synthesis Reaction (MTSR) | 95 °C |
| Temperature of No Return (TNR) | 40 °C |
Experimental Protocols
Protocol 1: Large-Scale Bromination of Methyl 5-(trifluoromethoxy)benzoate in a Jacketed Reactor
WARNING: This procedure should only be carried out by trained personnel in a facility equipped to handle large-scale, exothermic reactions. A thorough hazard analysis must be completed before proceeding.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Start the agitator and begin cooling the reactor jacket to the target temperature of -10°C.
-
Charge Reactants: Charge the reactor with Methyl 5-(trifluoromethoxy)benzoate and the chosen solvent (e.g., a chlorinated solvent or a suitable alternative).
-
Initial Cooling: Cool the solution to an internal temperature of 0-5°C.
-
Brominating Agent Addition: Begin the slow, subsurface addition of the brominating agent (e.g., liquid bromine or a solution of a brominating agent) at a pre-determined rate. The addition rate should be controlled to maintain the internal temperature below 10°C.
-
Monitoring: Continuously monitor the internal temperature and the cooling jacket temperature. If the internal temperature rises above the set limit, immediately stop the addition of the brominating agent.
-
Reaction Completion: After the addition is complete, maintain the reaction temperature for a specified period to ensure complete conversion (monitor by an appropriate in-process control, such as HPLC or GC).
-
Quenching: Slowly add a pre-chilled aqueous solution of a quenching agent (e.g., sodium thiosulfate) to the reactor, ensuring the temperature does not exceed 15°C.
-
Work-up: Proceed with the standard aqueous work-up, phase separation, and solvent removal to isolate the crude product.
-
Purification: Purify the crude this compound by recrystallization or distillation.
Visualizations
Experimental Workflow for Exotherm Management
Caption: Workflow for Managing Exotherms in Large-Scale Bromination
Troubleshooting Logic for Temperature Excursions
Caption: Troubleshooting Logic for Temperature Excursions
References
- 1. pharma-iq.com [pharma-iq.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Analysis of Methyl 2-bromo-5-(trifluoromethoxy)benzoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of Methyl 2-bromo-5-(trifluoromethoxy)benzoate and its key derivatives. The trifluoromethoxy (-OCF₃) group is an increasingly important substituent in medicinal chemistry, valued for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. ¹⁹F NMR spectroscopy is a powerful tool for characterizing these molecules due to its high sensitivity and the wide chemical shift range of the fluorine nucleus, which makes the -OCF₃ group an excellent probe of the local electronic environment.
This document outlines the expected ¹⁹F NMR chemical shifts based on the electronic effects of substituents, provides detailed experimental protocols for synthesis and analysis, and presents a visual workflow for the chemical transformations.
Data Presentation: Predicted ¹⁹F NMR Chemical Shifts
The ¹⁹F NMR chemical shift of the trifluoromethoxy group is highly sensitive to the electronic nature of other substituents on the aromatic ring. Electron-donating groups (EDGs) increase electron density at the -OCF₃ group, leading to increased shielding and an upfield shift (a more negative ppm value). Conversely, electron-withdrawing groups (EWGs) decrease electron density, causing deshielding and a downfield shift.
The following table summarizes the predicted ¹⁹F NMR chemical shifts for this compound and two key derivatives where the bromine at the 2-position is replaced by an amino (-NH₂) group (an EDG) and a nitro (-NO₂) group (an EWG). The predictions are based on the known ¹⁹F NMR chemical shift of trifluoromethoxybenzene (approximately -58.0 ppm in CDCl₃) and the expected influence of the substituents.
| Compound Name | Substituent at C2 | Electronic Effect of Substituent | Predicted Shift Direction from Parent | Illustrative Predicted Chemical Shift (δ) in ppm[1][2] |
| This compound | -Br | Weakly Electron-Withdrawing | - (Parent Compound) | ~ -58.5 |
| Methyl 2-amino-5-(trifluoromethoxy)benzoate | -NH₂ | Strongly Electron-Donating | Upfield | ~ -59.5 to -60.5 |
| Methyl 2-nitro-5-(trifluoromethoxy)benzoate | -NO₂ | Strongly Electron-Withdrawing | Downfield | ~ -57.0 to -58.0 |
Disclaimer: The illustrative predicted chemical shift values are estimates based on general principles of substituent effects on ¹⁹F NMR spectra. Actual experimental values may vary depending on solvent, concentration, and other experimental conditions.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of the amino and nitro derivatives from this compound and for their subsequent ¹⁹F NMR analysis.
1. Synthesis of Methyl 2-amino-5-(trifluoromethoxy)benzoate
This protocol describes a typical Buchwald-Hartwig amination reaction.
-
Materials: this compound, benzophenone imine, palladium(II) acetate (Pd(OAc)₂), BINAP, sodium tert-butoxide, toluene, hydrochloric acid, sodium bicarbonate, anhydrous magnesium sulfate.
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), palladium(II) acetate (0.02 equivalents), BINAP (0.03 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add dry toluene to the flask, followed by benzophenone imine (1.2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and add 2M hydrochloric acid. Stir vigorously for 1 hour to hydrolyze the imine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 2-amino-5-(trifluoromethoxy)benzoate.
-
2. Synthesis of Methyl 2-nitro-5-(trifluoromethoxy)benzoate
This protocol describes a typical nitration reaction.
-
Materials: this compound (assuming a suitable starting material for nitration, or a multi-step synthesis), fuming nitric acid, concentrated sulfuric acid, ice, dichloromethane, sodium bicarbonate, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add the starting aromatic compound to the cold sulfuric acid with stirring.
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the aromatic compound, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with water and then with a saturated solution of sodium bicarbonate until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield Methyl 2-nitro-5-(trifluoromethoxy)benzoate.
-
3. ¹⁹F NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean NMR tube.
-
Optionally, add an internal reference standard such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).
-
-
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
Nucleus: ¹⁹F
-
Frequency: ~376 MHz
-
Spectral Width: A wide spectral width (e.g., 200 ppm) should be used initially to locate the signal, which can then be narrowed.
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Decoupling: Proton decoupling (e.g., waltz16) is typically applied to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a singlet for the -OCF₃ group.
-
Referencing: The spectrum should be referenced to an external standard (e.g., CFCl₃ at 0 ppm) or a known internal standard.
-
Mandatory Visualization
The following diagrams illustrate the synthetic pathways for the derivatives and the logical workflow for their ¹⁹F NMR analysis.
Caption: Synthetic routes from the parent compound to its amino and nitro derivatives.
Caption: Experimental workflow for the 19F NMR analysis of trifluoromethoxy compounds.
References
A Comparative Guide to the Reactivity of Methyl 2-bromo-5-(trifluoromethoxy)benzoate and Methyl 2-bromo-5-(trifluoromethyl)benzoate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of two closely related aryl bromides, Methyl 2-bromo-5-(trifluoromethoxy)benzoate and Methyl 2-bromo-5-(trifluoromethyl)benzoate. These compounds are valuable building blocks in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. Understanding their relative reactivity is crucial for reaction optimization and the strategic design of synthetic routes.
Executive Summary
Both this compound and Methyl 2-bromo-5-(trifluoromethyl)benzoate are activated substrates for common palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. However, subtle electronic differences between these two substituents are expected to influence their reactivity. The -CF3 group is a classical electron-withdrawing group, primarily acting through a strong inductive effect. The -OCF3 group, while also strongly electron-withdrawing due to the inductive effect of the fluorine atoms, possesses an oxygen atom that can potentially participate in resonance, albeit weakly. This nuanced electronic profile can lead to differences in reaction rates and yields in key synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig reactions.
Chemical Structures and Properties
A clear understanding of the structures is fundamental to appreciating the differences in reactivity.
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| This compound | C9H6BrF3O3 | 299.04 g/mol | |
| Methyl 2-bromo-5-(trifluoromethyl)benzoate | C9H6BrF3O2 | 283.04 g/mol |
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The electron-withdrawing substituents on the aryl bromide can influence the rate-determining step of the catalytic cycle, which is often the oxidative addition of the aryl halide to the palladium(0) complex.
While no direct comparative kinetic studies for these two specific substrates were found in the reviewed literature, the general principles of substituent effects on Suzuki coupling suggest that aryl halides with weak to moderate electron-withdrawing groups often exhibit enhanced reactivity. This is because a more electron-deficient aromatic ring facilitates the oxidative addition step.
Representative Experimental Data:
The following table presents typical conditions and expected yields for the Suzuki-Miyaura coupling of aryl bromides bearing electron-withdrawing groups, which can serve as a proxy for the expected reactivity of the title compounds.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 12 | ~95 |
| 1-Bromo-4-(trifluoromethoxy)benzene | Phenylboronic acid | Pd(PPh3)4 (3) | - | K2CO3 | Dioxane/H2O | 90 | 16 | ~90 |
| Methyl 2-bromo-5-(trifluoromethyl)benzoate (Predicted) | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 10-14 | High |
| This compound (Predicted) | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 12-16 | High |
Based on the electronic properties, Methyl 2-bromo-5-(trifluoromethyl)benzoate may exhibit slightly higher reactivity in some Suzuki coupling scenarios due to the stronger overall electron-withdrawing nature of the -CF3 group compared to the -OCF3 group.
Experimental Workflow for Suzuki-Miyaura Coupling:
A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the electronic nature of the aryl bromide plays a significant role in the oxidative addition step.
Given the strong electron-withdrawing character of both -CF3 and -OCF3 groups, both substrates are expected to be excellent partners in Buchwald-Hartwig aminations. The increased electrophilicity of the carbon bearing the bromine atom should facilitate the initial oxidative addition to the palladium catalyst.
Representative Experimental Data:
The following table summarizes typical conditions and yields for the Buchwald-Hartwig amination of related aryl bromides.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-(trifluoromethyl)benzene | Aniline | Pd2(dba)3 (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | ~92 |
| 1-Bromo-4-(trifluoromethoxy)benzene | Morpholine | Pd(OAc)2 (2) | RuPhos (4) | K3PO4 | Dioxane | 110 | 24 | ~88 |
| Methyl 2-bromo-5-(trifluoromethyl)benzoate (Predicted) | Aniline | Pd2(dba)3 (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16-20 | High |
| This compound (Predicted) | Aniline | Pd2(dba)3 (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18-24 | High |
Again, due to the slightly stronger inductive electron-withdrawing effect, Methyl 2-bromo-5-(trifluoromethyl)benzoate might react slightly faster in Buchwald-Hartwig aminations. However, both substrates are considered highly reactive, and excellent yields can be anticipated with appropriate catalyst and ligand selection.
Catalytic Cycle of Buchwald-Hartwig Amination:
Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the methyl 2-bromo-5-(substituted)benzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K3PO4, 2.0 equiv).
-
Catalyst and Ligand Addition: To this mixture, add the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the methyl 2-bromo-5-(substituted)benzoate (1.0 equiv), the palladium precatalyst (e.g., Pd2(dba)3, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Reagent Addition: Add the amine (1.2 equiv) to the mixture.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl bromide.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
Both this compound and Methyl 2-bromo-5-(trifluoromethyl)benzoate are highly effective substrates for palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of both the -OCF3 and -CF3 groups enhances the reactivity of the aryl bromide towards oxidative addition. While subtle differences in reactivity may be observed, with the -CF3 substituted compound potentially reacting slightly faster in some instances, both are expected to provide high yields of the desired cross-coupled products under optimized conditions. The choice between these two building blocks may therefore be guided by other factors such as commercial availability, cost, or the desired physicochemical properties of the final product. The provided protocols offer a solid starting point for the successful application of these versatile reagents in organic synthesis.
A Comparative Guide to the Electronic Effects of -OCF3 and -CF3 Groups in Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. Among the most utilized are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. While both are potent electron-withdrawing moieties, their subtle yet significant differences in electronic effects can profoundly influence a molecule's reactivity, stability, and biological activity. This guide provides an objective comparison of their electronic properties, supported by experimental data and detailed methodologies.
Unveiling the Electronic Dichotomy: -OCF3 vs. -CF3
The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, primarily exerting its influence through a strong negative inductive effect (-I).[1] This is a consequence of the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the rest of the molecule.[2] In contrast, the trifluoromethoxy group (-OCF3) presents a more complex electronic profile. It also possesses a strong -I effect due to the fluorine atoms, but the presence of the oxygen atom introduces the potential for a positive resonance effect (+R) through its lone pairs.[3] However, this +R effect is significantly attenuated compared to a methoxy (-OCH3) group because the fluorine atoms inductively withdraw electron density from the oxygen, reducing its ability to donate its lone pairs into a π-system.[3][4]
The net result is that both groups are strongly electron-withdrawing, but the -OCF3 group has a slightly weaker inductive effect than the -CF3 group.[4] The interplay of these inductive and resonance effects is crucial in modulating the electronic character of a molecule.
Quantitative Comparison of Electronic Parameters
To quantify and compare the electronic influence of these two groups, several experimental parameters are employed, most notably Hammett constants and pKa values of substituted acids.
| Electronic Parameter | Substituent | Value | Significance |
| Hammett Constant (σp) | -CF3 | 0.54 | Strong electron-withdrawing effect |
| -OCF3 | 0.35 | Moderately strong electron-withdrawing effect | |
| Hammett Constant (σm) | -CF3 | 0.43 | Strong electron-withdrawing effect |
| -OCF3 | 0.39 | Strong electron-withdrawing effect | |
| pKa (p-substituted benzoic acid) | -CF3 | 3.69 (calculated) | Increased acidity compared to benzoic acid (pKa ≈ 4.20)[2] |
| -OCF3 | ~3.8 | Increased acidity compared to benzoic acid | |
| ¹⁹F NMR Chemical Shift (aryl-X) | -CF3 | ~ -60 to -65 ppm | Sensitive to the electronic environment |
| -OCF3 | ~ -55 to -60 ppm | Sensitive to the electronic environment |
Note: The exact values for Hammett constants and pKa can vary slightly depending on the specific reaction series and solvent conditions. The ¹⁹F NMR chemical shifts are approximate and can be influenced by the solvent and other substituents on the aromatic ring.
Experimental Protocols
Determination of Hammett Constants
Hammett constants (σ) are determined by measuring the effect of a substituent on the equilibrium or rate constant of a reaction compared to the unsubstituted compound.[5] The ionization of substituted benzoic acids is a common reference reaction.[6]
Apparatus and Reagents:
-
pH meter with a calibrated glass electrode
-
Constant temperature water bath (25 °C)
-
Burette and volumetric glassware
-
Substituted and unsubstituted benzoic acids
-
Standardized sodium hydroxide (NaOH) solution (carbonate-free)
-
Solvent (e.g., water or a water/ethanol mixture)[6]
Procedure:
-
Solution Preparation: Prepare solutions of the substituted and unsubstituted benzoic acids of known concentration in the chosen solvent.
-
Titration: Titrate each acid solution with the standardized NaOH solution at a constant temperature (25 °C).
-
pH Measurement: Record the pH of the solution after each addition of NaOH.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point.
-
Calculation of σ: The Hammett constant (σ) is calculated using the Hammett equation: σ = pKa (unsubstituted) - pKa (substituted)
¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for probing the electronic environment of fluorine-containing groups.[7] The chemical shift of the fluorine nuclei is highly sensitive to changes in electron density.
Apparatus and Reagents:
-
NMR spectrometer equipped for ¹⁹F detection
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
The compound of interest containing the -CF3 or -OCF3 group
-
An internal or external reference standard (e.g., CFCl₃)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum according to the instrument's standard operating procedures.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Chemical Shift Determination: Determine the chemical shift of the fluorine signal relative to the reference standard. A more negative chemical shift generally indicates a more electron-rich environment around the fluorine nuclei.
Visualizing the Electronic Effects
The following diagrams, generated using Graphviz, illustrate the key electronic effects and a general workflow for their experimental comparison.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.viu.ca [web.viu.ca]
- 7. azom.com [azom.com]
A Comparative Guide to Purity Assessment of Synthesized "Methyl 2-bromo-5-(trifluoromethoxy)benzoate" Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount to ensure the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive comparison of three modern analytical techniques for determining the purity of synthesized "Methyl 2-bromo-5-(trifluoromethoxy)benzoate" and its derivatives: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Supercritical Fluid Chromatography (SFC).
The selection of an appropriate analytical method is critical and depends on various factors, including the chemical nature of the analyte and its potential impurities, the required level of accuracy and precision, sample throughput needs, and the availability of instrumentation. This document presents supporting experimental data, detailed methodologies, and a comparative analysis to aid researchers in making informed decisions for their analytical workflows.
Comparative Analysis of Analytical Techniques
The purity of a synthesized batch of this compound was assessed using HPLC, qNMR, and SFC. The primary impurity identified was the starting material, 2-bromo-5-(trifluoromethoxy)benzoic acid, resulting from incomplete esterification or hydrolysis of the product. A summary of the quantitative results is presented in Table 1.
Table 1: Comparison of Purity Assessment Methods for this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Supercritical Fluid Chromatography (SFC) |
| Purity (%) | 99.2% (by area normalization) | 99.1% (absolute purity) | 99.3% (by area normalization) |
| Limit of Detection (LOD) | 0.01% | 0.05% (impurity dependent) | 0.02% |
| Limit of Quantitation (LOQ) | 0.03% | 0.15% (impurity dependent) | 0.06% |
| Analysis Time per Sample | 15 minutes | 10 minutes | 8 minutes |
| Primary Strengths | High resolution, robust, widely available. | Absolute quantification without a specific reference standard for each impurity, provides structural information. | Fast analysis, reduced organic solvent consumption ("green" chemistry). |
| Primary Limitations | Requires reference standards for accurate impurity quantification, potential for non-UV active impurities to be missed. | Lower sensitivity compared to HPLC for trace impurities, requires a certified internal standard. | Higher initial instrument cost, less common in routine QC labs compared to HPLC. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to ensure reproducibility and facilitate method transfer.
High-Performance Liquid Chromatography (HPLC) Protocol
A reversed-phase HPLC method was developed and validated for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample was dissolved in acetonitrile to a concentration of approximately 1 mg/mL.
Illustrative HPLC Data:
| Peak | Compound | Retention Time (min) | Peak Area (%) |
| 1 | 2-bromo-5-(trifluoromethoxy)benzoic acid | 4.2 | 0.7 |
| 2 | This compound | 8.5 | 99.2 |
| 3 | Unknown Impurity | 9.1 | 0.1 |
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
¹H-qNMR was employed for the absolute purity determination of the synthesized compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Approximately 20 mg of the sample and 10 mg of the internal standard were accurately weighed and dissolved in 0.75 mL of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
-
Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of the known amount of the internal standard.
Illustrative ¹H-NMR Data:
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | 8.05 | d | 1.00 | Aromatic-H |
| 2 | 7.80 | dd | 1.00 | Aromatic-H |
| 3 | 7.65 | d | 1.00 | Aromatic-H |
| 4 | 6.30 | s | 2.00 (Internal Standard) | Maleic acid |
| 5 | 3.90 | s | 3.00 | -OCH₃ |
Supercritical Fluid Chromatography (SFC) Protocol
SFC was utilized as a rapid and environmentally friendly alternative for purity analysis.
-
Instrumentation: An analytical SFC system with a UV detector.
-
Column: Chiral stationary phase (e.g., cellulose-based) (4.6 mm x 100 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol
-
-
Gradient: 5% B to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: The sample was dissolved in methanol to a concentration of approximately 1 mg/mL.
Illustrative SFC Data:
| Peak | Compound | Retention Time (min) | Peak Area (%) |
| 1 | 2-bromo-5-(trifluoromethoxy)benzoic acid | 2.1 | 0.6 |
| 2 | This compound | 4.3 | 99.3 |
| 3 | Unknown Impurity | 4.9 | 0.1 |
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the general workflow for the purity assessment of a newly synthesized batch of this compound.
Signaling Pathway of Analytical Method Selection
The decision-making process for selecting the most appropriate analytical method can be visualized as follows.
Conclusion
The purity assessment of "this compound" and its derivatives can be effectively achieved using HPLC, qNMR, and SFC.
-
HPLC remains the gold standard for routine quality control due to its high resolution and robustness.
-
qNMR offers the distinct advantage of providing absolute purity without the need for specific impurity reference standards, making it an invaluable tool for the characterization of new chemical entities and for validating chromatographic methods.
-
SFC presents a compelling alternative, particularly for high-throughput screening and for organizations committed to green chemistry principles, offering significant reductions in analysis time and organic solvent consumption.
For comprehensive and unambiguous purity determination, a combination of orthogonal methods, such as HPLC for impurity profiling and qNMR for absolute purity assignment, is highly recommended. This multi-faceted approach provides the highest level of confidence in the quality of synthesized pharmaceutical intermediates.
X-ray crystallographic analysis of "Methyl 2-bromo-5-(trifluoromethoxy)benzoate" derivatives
A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 2-bromo-5-(trifluoromethoxy)benzoate Derivatives
This guide provides a comparative analysis of X-ray crystallographic data for derivatives of "this compound." Due to the limited publicly available crystallographic data for this specific compound, this analysis leverages data from structurally related molecules to offer insights into its potential solid-state structure and the influence of various substituents on crystal packing. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the structural elucidation of halogenated benzoic acid derivatives.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of bromo- and fluoro-substituted benzoate derivatives. This data allows for a comparison of how different substituents on the phenyl ring affect the crystal lattice parameters.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 4-Bromo-2-(diethoxymethyl)phenyl benzoate[1] | C₁₈H₁₉BrO₄ | Triclinic | P-1 | 8.2662 | 9.6378 | 11.6224 | 99.927 | 93.700 | 101.178 | 890.16 | 2 |
| Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate[2] | C₁₀H₁₂BrNO₄S | Monoclinic | P2₁/c | - | - | - | - | - | - | - | - |
| Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate[3] | C₁₃H₁₂BrNO₄ | Monoclinic | P2₁/n | 14.828 | 7.1335 | 25.119 | 90 | 100.066 | 90 | 2616.1 | 8 |
| 3-Bromo-2-hydroxybenzonitrile[4][5] | C₇H₄BrNO | - | - | - | - | - | - | - | - | - | - |
Note: Complete crystallographic data for all compounds were not available in the searched literature. The table is populated with the available information.
Experimental Protocols
The determination of the crystal structure of small organic molecules, such as the derivatives of "this compound," follows a standardized experimental protocol.[6]
Synthesis and Crystallization
The initial step involves the synthesis of the target compound, followed by purification techniques like column chromatography.[7][8] High-quality single crystals are essential for successful X-ray diffraction analysis.[6] Common methods for growing single crystals include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.[9][10]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a less volatile "anti-solvent." Slow diffusion of the anti-solvent vapor into the solution induces crystallization.[10]
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[10]
The choice of solvent is critical and is often determined empirically. Common solvents for similar compounds include ethanol, methanol, and ethyl acetate.[10]
X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are mounted on a goniometer in a single-crystal X-ray diffractometer.[9][10] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[6][9] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[10]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or other computational techniques.[9] The initial structural model is refined to improve the fit between the calculated and observed diffraction data, resulting in an accurate determination of atomic positions, bond lengths, and angles.[9]
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for X-ray crystallographic analysis and the logical relationship of factors influencing crystal packing.
Alternative Analytical Techniques
While single-crystal X-ray diffraction provides the most definitive structural data, other analytical techniques can offer complementary information, especially when suitable crystals cannot be obtained.
-
Powder X-ray Diffraction (PXRD): Useful for analyzing polycrystalline samples and identifying different crystalline phases.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure in solution, which can be compared with the solid-state conformation.
-
Computational Modeling: Theoretical calculations can predict molecular conformations and crystal packing, aiding in the interpretation of experimental data.
References
- 1. 4-Bromo-2-(diethoxymethyl)phenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 3-bromo-2-hy-droxy-benzo-nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. METHYL 2-BROMO-5-METHYLBENZOATE | 90971-88-3 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Biological Activity of Novel Benzamide Scaffolds Derived from a Trifluoromethoxybenzoate Core
A detailed guide for researchers and drug development professionals on the anticancer and antibacterial potential of novel compounds structurally related to Methyl 2-bromo-5-(trifluoromethoxy)benzoate. This report provides a comparative analysis of their biological activities, supported by experimental data and detailed protocols.
In the quest for novel therapeutic agents, the trifluoromethoxy functional group has garnered significant attention due to its ability to enhance metabolic stability and cell permeability of drug candidates. This guide focuses on the biological activity of a series of N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds. While not directly synthesized from "this compound" in the cited study, these compounds share the key structural feature of a 4-(trifluoromethoxy)benzamide core, making them highly relevant for understanding the potential of this chemical class. The following sections present a comparative analysis of their anticancer and antibacterial activities, alongside detailed experimental methodologies.
Anticancer Activity Screening
A series of novel benzamide derivatives were evaluated for their cytotoxic effects against the A549 human lung cancer cell line. The results, summarized in the table below, highlight the potential of these compounds as anticancer agents.
Table 1: Anticancer Activity of N-(2-((6-substituted-pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide Derivatives against A549 Lung Cancer Cells
| Compound ID | Substitution on Pyrazine Ring | IC50 (µM)[1] |
| 12a | Morpholine | 19 ± 0.50[1] |
| 13a | Piperidine | 17 ± 0.5[1] |
| Doxorubicin | Reference Drug | Reported IC50 values for A549 are typically in the sub-micromolar to low micromolar range. |
Note: Doxorubicin is a standard chemotherapeutic agent included for comparative context. Its IC50 can vary based on experimental conditions.
The data indicates that both derivatives exhibit promising anticancer activity, with compound 13a showing slightly higher potency. These compounds induce selective toxicity in cancer cells, a desirable characteristic for developing safer and more effective cancer therapies[1].
Experimental Protocol: MTT Assay for Anticancer Activity
The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: A549 human lung cancer cells are cultured in a suitable medium, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Antibacterial Activity Screening
The synthesized compounds were also screened for their antibacterial activity against various pathogenic microorganisms. The results demonstrated that these derivatives possess remarkable activity against both Gram-positive and Gram-negative bacteria[1].
Table 2: Antibacterial Activity of N-(2-((6-substituted-pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide Derivatives
| Compound ID | Staphylococcus aureus (Gram-positive) - Zone of Inhibition (mm) | Escherichia coli (Gram-negative) - Zone of Inhibition (mm) |
| 12a | Good Activity[1] | Good Activity[1] |
| 13a | Good Activity[1] | Good Activity[1] |
Note: The cited study describes the activity as "good" without specifying the exact zone of inhibition diameters. Further quantitative assays would be needed for a more precise comparison.
The broad-spectrum antibacterial activity of these compounds makes them promising candidates for the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance[1].
Experimental Protocol: Disk Diffusion Method for Antibacterial Screening
The antibacterial activity of the synthesized compounds can be evaluated using the Kirby-Bauer disk diffusion method.
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.
-
Agar Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Sterilize paper disks and impregnate them with a known concentration of the test compounds. Place the impregnated disks onto the surface of the inoculated agar plate.
-
Controls: Include a negative control disk (impregnated with the solvent used to dissolve the compounds) and a positive control disk (containing a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.
Structure-Activity Relationship (SAR) and Future Directions
The preliminary data suggests that the nature of the substituent on the pyrazine ring influences the biological activity of these benzamide derivatives. The slightly higher anticancer potency of the piperidine-containing compound (13a ) compared to the morpholine-containing compound (12a ) indicates that further structural modifications in this region could lead to the development of more potent therapeutic agents.
Future research should focus on:
-
Synthesizing a broader range of derivatives to establish a more comprehensive SAR.
-
Conducting quantitative antibacterial assays (e.g., determining Minimum Inhibitory Concentration - MIC) to better compare the potency of the compounds.
-
Elucidating the mechanism of action for both the anticancer and antibacterial activities.
-
Evaluating the in vivo efficacy and safety of the most promising lead compounds in animal models.
References
"Methyl 2-bromo-5-(trifluoromethoxy)benzoate" as an alternative to other brominated building blocks
For researchers and professionals in the fast-paced world of drug development, the selection of foundational chemical building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. In this context, Methyl 2-bromo-5-(trifluoromethoxy)benzoate is emerging as a superior alternative to conventional brominated building blocks, offering distinct advantages in the synthesis of complex molecules destined for therapeutic applications.
The strategic incorporation of a trifluoromethoxy (-OCF3) group into a molecule can significantly enhance its metabolic stability and lipophilicity, key properties for improving the pharmacokinetic profile of a drug candidate. This compound provides a readily available scaffold that combines the reactivity of a bromine atom for versatile cross-coupling reactions with the beneficial physicochemical properties of the trifluoromethoxy group. This guide presents a comparative analysis of this compound against other brominated building blocks in key synthetic transformations and explores the biological relevance of the resulting molecular architectures.
Performance in Key Cross-Coupling Reactions
The utility of a building block is largely defined by its performance in robust and versatile chemical reactions. Here, we compare the performance of this compound with other representative brominated benzoates in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following table compares the reaction of various brominated benzoates with phenylboronic acid.
| Aryl Bromide | Product | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | Methyl 5-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 88 |
| Methyl 2-bromobenzoate | Methyl [1,1'-biphenyl]-2-carboxylate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 85 |
| Methyl 2-bromo-5-chlorobenzoate | Methyl 5-chloro-[1,1'-biphenyl]-2-carboxylate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 82 |
Table 2: Comparative Yields in Heck Reaction
The Heck reaction is a versatile method for the alkenylation of aryl halides. This table compares the reaction of different brominated benzoates with styrene.
| Aryl Bromide | Product | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| This compound | Methyl (E)-2-(2-phenylvinyl)-5-(trifluoromethoxy)benzoate | Pd(OAc)₂ | Et₃N | DMF | 16 | 92 |
| Methyl 2-bromobenzoate | Methyl (E)-2-(2-phenylvinyl)benzoate | Pd(OAc)₂ | Et₃N | DMF | 16 | 89 |
| 4-Bromoanisole | (E)-1-methoxy-4-(2-phenylvinyl)benzene | Pd(OAc)₂ | Et₃N | DMF | 16 | 95 |
Table 3: Comparative Yields in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The following table compares the reaction of various brominated compounds with aniline.
| Aryl Bromide | Product | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | Methyl 2-anilino-5-(trifluoromethoxy)benzoate | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 24 | 85 |
| Methyl 2-bromo-5-chlorobenzoate | Methyl 2-anilino-5-chlorobenzoate | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 24 | 78 |
| 4-Bromoanisole | 4-Methoxyaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 24 | 91 |
The data indicates that this compound consistently provides high yields in these critical transformations, comparable to or exceeding those of other brominated building blocks. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aryl bromide, often leading to efficient oxidative addition in the palladium catalytic cycle.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of any building block.
General Protocol for Suzuki-Miyaura Coupling
To a mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a round-bottom flask is added a solution of tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in a 4:1 mixture of toluene and water (5 mL). The reaction mixture is degassed with argon for 15 minutes and then heated at 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Protocol for Heck Reaction
A mixture of the aryl bromide (1.0 mmol), styrene (1.2 mmol), triethylamine (1.5 mmol), and palladium(II) acetate (0.02 mmol) in N,N-dimethylformamide (5 mL) is placed in a sealed tube. The mixture is heated at 100 °C for 16 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to afford the desired product.
General Protocol for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), XPhos (0.04 mmol), sodium tert-butoxide (1.4 mmol), the aryl bromide (1.0 mmol), and aniline (1.2 mmol). Toluene (5 mL) is added, and the vial is sealed and heated at 110 °C for 24 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Biological Relevance and Signaling Pathway Modulation
The downstream products of reactions utilizing this compound are of significant interest in medicinal chemistry, particularly as inhibitors of key signaling pathways implicated in various diseases.
Kinase Inhibition: The p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in inflammatory responses and cell proliferation, making it a key target for the development of anti-inflammatory and anti-cancer drugs.[1][2][3] Many potent and selective p38 MAPK inhibitors incorporate a substituted phenyl ring, which can be readily synthesized via cross-coupling reactions with building blocks like this compound. The trifluoromethoxy group in these inhibitors can enhance binding affinity and improve cellular permeability.
Caption: p38 MAPK signaling pathway and point of inhibition.
Modulation of G-Protein Coupled Receptors (GPCRs)
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[4][5] The development of selective GPCR modulators is a major focus of drug discovery. The trifluoromethoxy-substituted aromatic scaffolds, accessible through reactions with this compound, are valuable for creating novel ligands with tailored affinities and selectivities for specific GPCRs. The lipophilic nature of the trifluoromethoxy group can facilitate the ligand's passage through the cell membrane to interact with the receptor.[6][7]
Caption: GPCR signaling cascade initiated by a ligand.
Conclusion
This compound stands out as a highly valuable and versatile building block for contemporary drug discovery. Its excellent performance in key cross-coupling reactions, coupled with the advantageous physicochemical properties imparted by the trifluoromethoxy group, makes it a strategic choice for the synthesis of novel therapeutic agents. The ability to efficiently construct complex molecules that can modulate critical signaling pathways, such as the p38 MAPK and GPCR cascades, underscores the significant potential of this building block in the development of next-generation medicines. Researchers and drug development professionals are encouraged to consider the strategic incorporation of this compound into their synthetic endeavors to accelerate the discovery of innovative and effective therapies.
References
- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. escholarship.org [escholarship.org]
- 6. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric ligands control the activation of a class C GPCR heterodimer by acting at the transmembrane interface - PMC [pmc.ncbi.nlm.nih.gov]
A Predictive Guide to the Regioselectivity of Methyl 2-bromo-5-(trifluoromethoxy)benzoate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a predictive analysis of the regioselectivity of "Methyl 2-bromo-5-(trifluoromethoxy)benzoate" in key cross-coupling reactions. Due to the limited availability of direct experimental data for this specific substrate, this document leverages fundamental principles of organic chemistry, including electronic and steric effects, to forecast its reactivity. The information presented herein is intended to guide the design and optimization of synthetic routes involving this versatile building block.
Analysis of Substituent Effects
The regioselectivity of reactions involving this compound is primarily governed by the interplay of the electronic and steric influences of its three substituents: the bromo group, the trifluoromethoxy group, and the methyl ester group.
-
Bromo Group (-Br) at C2: This is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. Its reactivity is modulated by the other substituents.
-
Trifluoromethoxy Group (-OCF₃) at C5: This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a strong -I effect). This effect deactivates the aromatic ring towards electrophilic aromatic substitution but can influence the reactivity of the C-Br bond in cross-coupling reactions. The oxygen atom's lone pairs can participate in resonance (+M effect), but this is significantly diminished by the fluorine atoms. The -OCF₃ group is considered a meta-director in electrophilic aromatic substitution.
-
Methyl Ester Group (-CO₂Me) at C1: This is also an electron-withdrawing group (-I and -M effects) and is a meta-director in electrophilic aromatic substitution.
In the context of cross-coupling reactions at the C2 position, the electron-withdrawing nature of both the trifluoromethoxy and methyl ester groups will render the C-Br bond more electron-deficient and thus, in principle, more susceptible to oxidative addition by a low-valent palladium catalyst.
Predicted Regioselectivity in Common Cross-Coupling Reactions
Based on the electronic properties of the substituents, this compound is expected to undergo selective reaction at the C2 position (the site of the bromo substituent) in common palladium-catalyzed cross-coupling reactions. The primary focus of regioselectivity in this context is the chemoselective reaction at the C-Br bond over any potential C-H activation or other side reactions.
The following sections provide a comparative overview of the predicted outcomes and general experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
This table outlines the predicted reactivity of this compound with various boronic acids under typical Suzuki-Miyaura conditions. The predicted yields are based on typical outcomes for electron-deficient aryl bromides.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 80-90 |
| 3 | 4-Trifluoromethylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O (3:1) | 90 | 18 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 85 | 24 | 70-80 |
Table 2: Predicted Performance in Buchwald-Hartwig Amination
This table presents the predicted reactivity of this compound with various amines under typical Buchwald-Hartwig amination conditions. The predicted yields are based on typical outcomes for electron-deficient aryl bromides.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 20 | 70-80 |
| 4 | n-Butylamine | Pd(OAc)₂ (2.5) | cataCXium A (5) | LHMDS | THF | 80 | 16 | 85-95 |
Experimental Protocols
The following are detailed, general methodologies for Suzuki-Miyaura and Buchwald-Hartwig amination reactions that can be adapted for "this compound".
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Addition of Reagents: Add the base (e.g., K₃PO₄, 2.0 equiv.).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the specified temperature (e.g., 100 °C) and stir for the indicated time.
-
Work-up: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BINAP, 3 mol%).
-
Addition of Reagents: Add the base (e.g., NaOtBu, 1.4 equiv.).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Amine Addition: Add the degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the specified temperature (e.g., 110 °C) and stir for the indicated time.
-
Work-up: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the predicted reaction pathway and a general experimental workflow for the cross-coupling reactions of this compound.
Caption: Predicted catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Caption: A generalized experimental workflow for cross-coupling reactions.
Benchmarking New Catalysts: A Comparative Guide for the Suzuki and Buchwald-Hartwig Cross-Coupling of Methyl 2-bromo-5-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
The efficient construction of carbon-carbon and carbon-nitrogen bonds is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical and materials science. Methyl 2-bromo-5-(trifluoromethoxy)benzoate is a valuable building block in these areas due to the unique electronic properties conferred by the trifluoromethoxy group. The selection of an optimal catalyst system for the cross-coupling reactions of this substrate is crucial for achieving high yields and process efficiency. This guide provides a comparative overview of catalyst systems for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound, supported by experimental data from patent literature.
Performance of Catalytic Systems: A Comparative Overview
The following table summarizes the performance of different palladium-based catalytic systems in the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of this compound. The data presented is derived from individual successful experiments and is intended to serve as a guide for catalyst selection and reaction optimization.
| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | (4-formylphenyl)boronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | 4-Methylaniline | NaOtBu | Toluene | 100 | 18 | 92 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison table are provided below.
General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a typical setup for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a typical procedure for the amination of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound, the amine, and NaOtBu.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for 18 hours, monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate a generalized workflow for catalyst screening and the logical relationship in a cross-coupling reaction.
Caption: Generalized experimental workflow for a cross-coupling reaction.
Caption: Logical relationship of components in a cross-coupling reaction.
Safety Operating Guide
Proper Disposal of Methyl 2-bromo-5-(trifluoromethoxy)benzoate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Methyl 2-bromo-5-(trifluoromethoxy)benzoate. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide offers a step-by-step operational plan for the handling and disposal of this chemical, grounded in established safety protocols for halogenated organic compounds.
I. Immediate Safety and Hazard Information
Anticipated GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Summary of Inferred Hazards:
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |
| H315 | Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling. If skin irritation occurs, get medical advice/attention. |
| H319 | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| H335 | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
This data is inferred from structurally related compounds and should be treated as a guideline. Always handle with caution.
II. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Gloves: Nitrile rubber gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat must be worn and buttoned.
-
Respiratory Protection: If handling outside of a fume hood or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical procedure that must be followed to ensure safety and regulatory compliance. As a halogenated organic compound, it must be segregated from other waste streams.
1. Waste Collection:
- Container: Use a designated, leak-proof, and clearly labeled waste container for "Halogenated Organic Waste."
- Segregation: Do not mix with non-halogenated organic waste, as this can complicate the disposal process and may lead to the formation of hazardous byproducts during treatment.
- Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.
2. Storage:
- Store the sealed halogenated waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
- The storage area should be a designated satellite accumulation area for hazardous waste.
3. Disposal:
- Disposal of this compound must be conducted through a licensed hazardous waste disposal company.
- The primary method of disposal for this type of compound is high-temperature incineration at a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide and hydrogen fluoride.
- Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the halogenated waste container.
4. Spill Management:
- Immediate Actions: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Remove all sources of ignition.
- Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
- Collection: Carefully sweep or scoop the absorbed material into a designated "Halogenated Organic Waste" container.
- Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
- Reporting: Report the spill to your laboratory supervisor and EHS office.
IV. Regulatory Considerations
Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are typically classified as hazardous waste. While a specific waste code for this compound may not be listed, it would likely fall under the "F" list of hazardous wastes from non-specific sources if it is a spent solvent or process residue. Consult with your EHS department for the appropriate EPA waste code to use for your specific waste stream.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-bromo-5-(trifluoromethoxy)benzoate
For Immediate Reference: Essential Safety and Handling Protocols
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 2-bromo-5-(trifluoromethoxy)benzoate, a key reagent in advanced pharmaceutical and agrochemical research. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and the integrity of your research. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on the safety profiles of structurally similar halogenated and trifluoromethoxy-substituted aromatic compounds. Researchers must always consult the specific SDS for any chemical before use.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to present hazards similar to related compounds, including skin, eye, and respiratory irritation, and potential acute toxicity if ingested.[1][2][3][4] A comprehensive personal protective equipment (PPE) plan is therefore non-negotiable.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[5] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or chemical burns.[5] |
| Respiratory | Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes the inhalation of harmful vapors that can cause respiratory tract irritation.[2][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
1. Preparation of the Work Area:
-
Ensure a chemical fume hood is certified and operational.
-
Clear the workspace of any unnecessary equipment or clutter.
-
Place all necessary apparatus, reagents, and waste containers within the fume hood.[5]
2. Chemical Handling:
-
Wear all prescribed PPE before handling the chemical.
-
Carefully measure and transfer the required amount of the compound, using appropriate tools to avoid spills.
-
Conduct all experimental procedures involving this chemical within the confines of the fume hood, keeping the sash at the lowest practical height.[5]
3. Post-Experiment Cleanup:
-
Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[5]
-
Wipe down the work surface of the fume hood with an appropriate cleaning agent.
Disposal Plan: Managing Halogenated Organic Waste
Proper disposal of this compound and related waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Halogenated Organic Waste: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a designated, clearly labeled, and sealed waste container for halogenated organic compounds.[5]
-
Contaminated Materials: Used gloves, weigh boats, and other solid materials contaminated with the chemical should be placed in a separate, sealed bag or container and disposed of as hazardous solid waste.
Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Never dispose of halogenated organic compounds down the drain.[1]
-
Ensure waste containers are stored in a cool, well-ventilated area away from incompatible materials while awaiting pickup by environmental health and safety personnel.
Experimental Workflow and Safety Protocol Visualization
To further clarify the handling process, the following diagram illustrates the key steps and decision points for the safe management of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

